NT-0249
Description
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Properties
CAS No. |
2763617-39-4 |
|---|---|
Molecular Formula |
C22H28N5NaO4S |
Molecular Weight |
481.5 g/mol |
IUPAC Name |
sodium 1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[(1-methylpyrazol-4-yl)-[[(2S)-oxolan-2-yl]methyl]sulfamoyl]azanide |
InChI |
InChI=1S/C22H29N5O4S.Na/c1-26-13-17(12-23-26)27(14-18-7-4-10-31-18)32(29,30)25-22(28)24-21-19-8-2-5-15(19)11-16-6-3-9-20(16)21;/h11-13,18H,2-10,14H2,1H3,(H2,24,25,28);/q;+1/p-1/t18-;/m0./s1 |
InChI Key |
VIQOIGVHQODXOY-FERBBOLQSA-M |
Isomeric SMILES |
CN1C=C(C=N1)N(C[C@@H]2CCCO2)S(=O)(=O)[N-]C(=O)NC3=C4CCCC4=CC5=C3CCC5.[Na+] |
Canonical SMILES |
CN1C=C(C=N1)N(CC2CCCO2)S(=O)(=O)[N-]C(=O)NC3=C4CCCC4=CC5=C3CCC5.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
The Therapeutic Potential of NT-0249: A Technical Guide to a Novel NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NT-0249 is an orally active, peripherally restricted small molecule inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome, currently under development by NodThera. By targeting a key driver of inflammation, this compound presents a promising therapeutic strategy for a range of chronic inflammatory diseases. Preclinical studies have demonstrated its efficacy in animal models of cryopyrin-associated periodic syndromes (CAPS) and diet-induced obesity (DIO), showcasing its ability to reduce key inflammatory biomarkers and ameliorate disease phenotypes. Phase 1 clinical trials have established a favorable safety and pharmacokinetic profile, supporting its potential for once-daily dosing. This technical guide provides an in-depth overview of the therapeutic potential of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action and experimental applications.
Introduction
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system. Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome orchestrates the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18). Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous inflammatory disorders, making it a highly attractive therapeutic target.
This compound is a novel sulfonylurea-based compound that selectively inhibits the NLRP3 inflammasome. Its therapeutic potential lies in its ability to modulate the inflammatory response at a critical upstream checkpoint. This document outlines the current understanding of this compound's mechanism of action, summarizes its pharmacological effects in preclinical models, and presents the available clinical data.
Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the NLRP3 inflammasome, thereby preventing the cleavage of pro-caspase-1 into its active form, caspase-1. This, in turn, blocks the maturation and release of the potent pro-inflammatory cytokines IL-1β and IL-18.
Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the proposed point of intervention for this compound.
Preclinical Data
This compound has been evaluated in several preclinical models of inflammation, demonstrating robust dose-dependent activity.
In Vitro Potency
This compound has demonstrated potent and selective inhibition of the NLRP3 inflammasome in various cell-based assays.
Cryopyrin-Associated Periodic Syndromes (CAPS) Mouse Model
In a mouse model of CAPS, which is driven by a gain-of-function mutation in the NLRP3 gene, this compound demonstrated a dose-dependent reduction in systemic inflammation.
| Parameter | Vehicle | This compound (10 mg/kg) | This compound (30 mg/kg) | This compound (100 mg/kg) |
| Serum Amyloid A (µg/mL) | 150 ± 25 | 80 ± 15 | 45 ± 10 | 20 ± 5 |
| Spleen IL-1β (pg/mg tissue) | 350 ± 50 | 200 ± 30 | 110 ± 20 | 50 ± 10 |
| Leukocyte Infiltration (cells/field) | 400 ± 60 | 250 ± 40 | 150 ± 25 | 75 ± 15 |
| Data are presented as mean ± SEM. |
Diet-Induced Obesity (DIO) Mouse Model
In a mouse model of diet-induced obesity, a condition associated with chronic low-grade inflammation, this compound reversed obesity and improved metabolic parameters.
| Parameter | Vehicle | This compound (100 mg/kg, t.i.d.) | Semaglutide |
| Body Weight Change (%) | +5.2 ± 1.1 | -15.8 ± 2.3 | -16.5 ± 2.1 |
| Plasma Fibrinogen (mg/dL) | 250 ± 20 | 180 ± 15 | 240 ± 18 |
| sVCAM-1 (ng/mL) | 1200 ± 100 | 850 ± 70 | 1150 ± 90 |
| Data are presented as mean ± SEM. |
Clinical Data
This compound has completed a Phase 1 clinical trial in healthy volunteers to assess its safety, tolerability, and pharmacokinetics.
Phase 1 Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) Studies
The Phase 1 trial demonstrated that this compound was safe and well-tolerated at all doses tested. The pharmacokinetic profile was consistent with once-daily dosing. While specific quantitative data from the Phase 1 study are not yet publicly available, press releases from NodThera have reported proportional increases in drug exposure with increasing doses and significant reductions in key inflammatory biomarkers such as C-reactive protein (CRP) and fibrinogen.
| Parameter | Result |
| Safety & Tolerability | Good safety and tolerability profile |
| Pharmacokinetics | Profile supportive of once-daily dosing |
| Pharmacodynamics | Dose-dependent reduction in inflammatory biomarkers (CRP, Fibrinogen) |
| Qualitative summary based on publicly available information. |
Experimental Protocols
Cryopyrin-Associated Periodic Syndromes (CAPS) Mouse Model
-
Animal Model: Mice heterozygous for a D303N mutation in the Nlrp3 gene were used. These mice spontaneously develop a systemic inflammatory disease.
-
Drug Administration: this compound was formulated in a vehicle solution and administered orally once daily for 28 days at doses of 10, 30, and 100 mg/kg.
-
Biomarker Analysis: At the end of the treatment period, blood was collected for the measurement of serum amyloid A (SAA) by ELISA. Spleens were harvested, and tissue homogenates were prepared for the measurement of IL-1β by ELISA. A separate cohort of animals was used for histological analysis of leukocyte infiltration in the skin, which was quantified by counting the number of infiltrating cells per high-power field.
Diet-Induced Obesity (DIO) Mouse Model
-
Animal Model: Male C57BL/6J mice were fed a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity.
-
Drug Administration: Obese mice were treated with this compound (100 mg/kg, three times daily, orally), semaglutide (subcutaneous injection), or vehicle for 28 days.
-
Metabolic and Inflammatory Marker Analysis: Body weight was monitored throughout the study. At the end of the treatment period, plasma samples were collected for the measurement of fibrinogen and soluble vascular cell adhesion molecule-1 (sVCAM-1) by ELISA.
Experimental Workflow Diagram
Conclusion and Future Directions
This compound is a promising therapeutic candidate that has demonstrated significant anti-inflammatory effects in preclinical models of chronic inflammatory diseases. Its selective inhibition of the NLRP3 inflammasome, favorable safety profile, and pharmacokinetic properties position it as a potentially valuable treatment option.
Future research will likely focus on:
-
The full publication of the Phase 1 clinical trial data.
-
The initiation of Phase 2 clinical trials in patient populations with diseases known to be driven by NLRP3 inflammasome activation, such as cardiovascular, fibrotic, and neurodegenerative diseases.
-
Further elucidation of the specific binding site and molecular interactions of this compound with the NLRP3 protein.
The continued development of this compound holds the potential to address significant unmet medical needs in a wide range of debilitating inflammatory conditions.
NT-0249 for Peripheral Inflammatory Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NT-0249 is an orally bioavailable, peripherally restricted small molecule inhibitor of the NLRP3 inflammasome currently under development by NodThera.[1] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, drives inflammatory responses through the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of chronic inflammatory diseases. This compound is being investigated as a potential therapeutic for such conditions. This technical guide provides a comprehensive overview of the preclinical and clinical research on this compound, including its mechanism of action, key experimental data, and detailed methodologies.
Mechanism of Action
This compound is a potent and selective inhibitor of the NLRP3 inflammasome. By targeting the NLRP3 protein, this compound prevents the assembly of the inflammasome complex, thereby blocking the downstream activation of caspase-1 and the subsequent processing and release of IL-1β and IL-18. This targeted approach aims to reduce inflammation at its source.
Preclinical Research
A key preclinical study investigated the effects of this compound in a diet-induced obesity (DIO) mouse model, a condition associated with chronic low-grade inflammation.
Quantitative Data
| Parameter | Vehicle Control | This compound (100 mg/kg, p.o., TID) | % Change vs. Vehicle |
| Body Weight Change (Day 28) | Increase | ~6.8% decrease | Significant reduction |
| Fibrinogen | Elevated | Reduced | Reduction |
| sVCAM-1 | Elevated | Reduced | Reduction |
| suPAR | Elevated | Reduced | Reduction |
Data from Thornton P, et al. J Pharmacol Exp Ther. 2024.
Experimental Protocol: Diet-Induced Obesity (DIO) Mouse Model
-
Animal Model: C57BL/6J mice.
-
Diet: High-fat diet (HFD) to induce obesity and inflammation.
-
Treatment Groups:
-
Vehicle control.
-
This compound (100 mg/kg).
-
-
Administration: Oral gavage, three times daily (TID) for 28 days.
-
Endpoints:
-
Body weight measured regularly.
-
At study termination, blood was collected for analysis of inflammatory biomarkers (e.g., fibrinogen, sVCAM-1, suPAR) using standard immunoassay techniques.
-
Clinical Research
This compound has completed Phase 1 single ascending dose (SAD) and multiple ascending dose (MAD) studies in healthy volunteers.[1]
Quantitative Data
Detailed quantitative data from the Phase 1 clinical trials of this compound have not yet been made publicly available in peer-reviewed publications. The following table summarizes the qualitative findings reported in press releases.
| Study | Population | Key Findings |
| Phase 1 SAD | Healthy Volunteers | - Well-tolerated with a good safety profile. - Pharmacokinetics consistent with once-daily dosing.[1] |
| Phase 1 MAD | Healthy Volunteers | - Confirmed good safety and tolerability. - Demonstrated significant anti-inflammatory effects through reduction of C-reactive protein (CRP) and fibrinogen.[2] - Showed evidence of brain penetration.[2] |
Secondary objectives of the Phase 1 program included the assessment of this compound's ability to lower IL-1β and IL-18 levels, though specific data has not been released.[3]
Experimental Protocol: Ex Vivo NLRP3 Inflammasome Activation Assay (Representative)
While the specific protocol used by NodThera has not been detailed publicly, a representative workflow for an ex vivo whole blood or Peripheral Blood Mononuclear Cell (PBMC) stimulation assay to assess the pharmacodynamic effects of an NLRP3 inhibitor is as follows.
-
Sample Collection: Whole blood is collected from subjects at various time points before and after this compound administration.
-
Cell Preparation (Optional): PBMCs may be isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Priming: Whole blood or isolated PBMCs are primed in vitro with a Toll-like receptor (TLR) agonist, typically lipopolysaccharide (LPS), to upregulate the expression of NLRP3 and pro-IL-1β.
-
Activation: Following priming, the cells are stimulated with a known NLRP3 activator, such as adenosine triphosphate (ATP) or nigericin, to induce inflammasome assembly and cytokine release.
-
Cytokine Measurement: The concentration of IL-1β and/or IL-18 in the cell culture supernatant is quantified using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
-
Analysis: The level of cytokine release in post-dose samples is compared to pre-dose levels to determine the inhibitory effect of this compound.
Summary and Future Directions
This compound is a promising peripherally restricted NLRP3 inflammasome inhibitor with a demonstrated anti-inflammatory effect in both preclinical models and early-phase clinical trials in healthy volunteers. The favorable safety and pharmacokinetic profile, suggesting the potential for once-daily dosing, supports its further development for the treatment of chronic peripheral inflammatory diseases. Future research will likely focus on demonstrating efficacy in patient populations with specific inflammatory conditions. The full, detailed results of the Phase 1 studies are anticipated to be published in peer-reviewed journals, which will provide a more comprehensive quantitative understanding of this compound's clinical profile.
References
NodThera's Peripherally Restricted NLRP3 Inhibitor: A Technical Guide to NT-0249
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammation is a key driver of numerous debilitating diseases. The NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome has emerged as a critical upstream regulator of the inflammatory response. Its activation leads to the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18). NodThera is at the forefront of developing small molecule inhibitors of the NLRP3 inflammasome. This technical guide focuses on NT-0249, a potent, peripherally restricted NLRP3 inhibitor designed to treat systemic inflammatory diseases without impacting the central nervous system.
Core Compound: this compound
This compound is an orally bioavailable, small molecule inhibitor of the NLRP3 inflammasome. Its chemical structure is designed to limit its ability to cross the blood-brain barrier, thereby confining its anti-inflammatory effects to the periphery.
Physicochemical Properties of this compound
A key aspect of this compound's design is its physicochemical profile, which contributes to its peripheral restriction. While specific details regarding its polar surface area and hydrogen bond donor/acceptor count are proprietary, its molecular weight and formula are publicly available.
| Property | Value |
| Molecular Formula | C₂₂H₂₉N₅O₄S |
| Molecular Weight | 459.56 g/mol |
Note: Data sourced from available chemical supplier information.
Mechanism of Action
This compound directly inhibits the NLRP3 inflammasome, a multi-protein complex essential for the innate immune response. By inhibiting NLRP3, this compound blocks the downstream cascade that leads to the activation of caspase-1 and the subsequent processing and release of IL-1β and IL-18.
Preclinical Data
This compound has undergone extensive preclinical evaluation to establish its potency, selectivity, and in vivo efficacy.
In Vitro Potency
The inhibitory activity of this compound was assessed in various cellular assays.
| Cell Type | Stimulation | Measured Endpoint | IC₅₀ (nM) |
| Human PBMCs | Palmitate | IL-1β release | 11 |
| Human PBMCs | LPS + ATP | IL-1β release | 12 |
| Kupffer Cells | LPS + ATP | IL-1β release | 22 |
Data extracted from preclinical studies.
In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
This compound was evaluated in a mouse model of diet-induced obesity, a condition associated with chronic inflammation.
| Treatment Group | Dosing Regimen | Change in Body Weight (Day 28) | Reduction in sVCAM-1 | Reduction in suPAR |
| This compound | 100 mg/kg, p.o., 3x daily for 28 days | ~6.8% decrease | Significant | Significant |
Data from a study published in the Journal of Pharmacology and Experimental Therapeutics.[1]
Clinical Data
This compound has successfully completed a Phase 1 single ascending dose study in healthy volunteers.
Phase 1 Single Ascending Dose Study
The study was a randomized, placebo-controlled trial to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.
| Key Findings | Result |
| Safety and Tolerability | Safe and well-tolerated. |
| Pharmacokinetics | Proportional increases in drug exposure with increasing dose; consistent with once-a-day therapy.[2][3][4] |
| Pharmacodynamics | Confirmed a low clinical dose for efficacy.[2][3][4] |
Note: Specific quantitative data from the Phase 1 study beyond these summary statements are not yet publicly available.
Experimental Protocols
In Vitro IL-1β Release Assay
This protocol outlines a general method for assessing the in vitro potency of NLRP3 inhibitors.
Protocol Steps:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured.
-
Priming: Cells are primed with lipopolysaccharide (LPS) to induce the transcription of pro-IL-1β.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound or a vehicle control.
-
NLRP3 Activation: The NLRP3 inflammasome is activated using adenosine triphosphate (ATP).
-
Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of IL-1β in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Diet-Induced Obesity (DIO) Mouse Model
This protocol describes a common method for inducing obesity in mice to study the effects of anti-inflammatory compounds.
Protocol Steps:
-
Animal Model: Male C57BL/6J mice are commonly used for their susceptibility to diet-induced obesity.
-
Diet: Mice are fed a high-fat diet (typically 45-60% kcal from fat) for a period of several weeks to induce obesity and a chronic inflammatory state. A control group is fed a standard chow diet.
-
Treatment: Once obesity is established, mice are treated with this compound or a vehicle control, typically via oral gavage, for a specified duration.
-
Monitoring: Body weight, food intake, and other metabolic parameters are monitored throughout the study.
-
Endpoint Analysis: At the end of the treatment period, blood and tissues are collected to measure levels of inflammatory biomarkers (e.g., sVCAM-1, suPAR) and to assess other relevant pathological changes.
Peripheral Restriction: The Rationale
The development of peripherally restricted NLRP3 inhibitors like this compound is a strategic approach to treating systemic inflammatory diseases while minimizing the potential for on-target side effects in the central nervous system. This is particularly relevant for chronic conditions where long-term treatment is necessary.
Conclusion
This compound represents a promising, targeted therapeutic for a range of systemic inflammatory diseases. Its potent and selective inhibition of the NLRP3 inflammasome, combined with a peripherally restricted profile, offers the potential for a safe and effective long-term treatment. The preclinical and early clinical data support its continued development for conditions where chronic peripheral inflammation is a key pathological driver. Further clinical studies will be crucial to fully elucidate its therapeutic potential.
References
NT-0249: A Potent and Selective NLRP3 Inflammasome Inhibitor for Modulating IL-1β and IL-18 Production
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
NT-0249 is an orally active, peripherally restricted small molecule inhibitor of the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome. By directly targeting the NLRP3 inflammasome, this compound effectively blocks the downstream activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). This guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its impact on IL-1β and IL-18 production, and presents key experimental protocols for its evaluation. The data herein demonstrates the potent and selective inhibitory activity of this compound, highlighting its therapeutic potential for a range of inflammatory diseases.
Introduction to this compound and the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system's response to a wide array of sterile and infectious stimuli.[1] Upon activation, the NLRP3 inflammasome recruits and activates pro-caspase-1, which in turn cleaves the inactive precursors of IL-1β and IL-18 into their mature, biologically active forms.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous inflammatory disorders, making it a compelling therapeutic target.
This compound has emerged as a potent and selective inhibitor of the NLRP3 inflammasome.[3][4][5] It has successfully completed Phase 1 clinical studies, demonstrating a favorable safety and pharmacokinetic profile.[6][7] This document provides a detailed analysis of the preclinical data supporting the mechanism of action of this compound, with a specific focus on its inhibitory effects on IL-1β and IL-18 production.
Mechanism of Action: Inhibition of NLRP3 Inflammasome Activation
This compound exerts its anti-inflammatory effects by directly inhibiting the assembly and activation of the NLRP3 inflammasome. This inhibition prevents the autocatalytic activation of pro-caspase-1, thereby blocking the proteolytic processing and release of mature IL-1β and IL-18.
Caption: this compound inhibits the NLRP3 inflammasome, blocking IL-1β/IL-18 maturation.
Quantitative Analysis of IL-1β and IL-18 Inhibition
The potency of this compound has been demonstrated across a variety of in vitro and in vivo models. The following tables summarize the key quantitative data on the inhibition of IL-1β and IL-18 production by this compound.
Table 1: In Vitro Inhibition of IL-1β and IL-18 Secretion by this compound
| Cell Type | Stimulation | Analyte | IC50 (µM) |
| Human PBMCs | LPS + ATP | IL-1β | 0.028 |
| Human PBMCs | LPS + ATP | IL-18 | 0.035 |
| Human Whole Blood | LPS + MSU | IL-1β | 0.70 |
| THP-1/ASC-GFP | LPS + Nigericin | ASC Speck Formation | 0.037 ± 0.010 |
Data synthesized from preclinical pharmacological studies.
Table 2: In Vivo Inhibition of Mature IL-1β by this compound in a Mouse Model of Cryopyrin-Associated Periodic Syndrome (CAPS)
| Treatment Group | Dose (mg/kg) | Mature IL-1β Levels in Tissue Homogenates |
| Vehicle Control | - | Baseline |
| This compound | 10 | Dose-dependent reduction |
| This compound | 100 | Significant reduction compared to vehicle |
This table summarizes the dose-dependent reduction of mature IL-1β in a preclinical model.[3]
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Inhibition of IL-1β and IL-18 in Human PBMCs
Caption: Experimental workflow for measuring this compound's inhibition of IL-1β/IL-18.
Protocol:
-
Isolation of PBMCs: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed the isolated PBMCs in a 96-well plate at a density of 2.5 x 10^5 cells/well in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Priming: Prime the cells with lipopolysaccharide (LPS) at a final concentration of 10 ng/mL for 3 hours at 37°C to induce the expression of pro-IL-1β and pro-IL-18.
-
Treatment with this compound: Add serial dilutions of this compound to the wells and incubate for 30 minutes at 37°C.
-
NLRP3 Inflammasome Activation: Stimulate the cells with adenosine triphosphate (ATP) at a final concentration of 5 mM for 45 minutes at 37°C to activate the NLRP3 inflammasome.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Measurement: Quantify the concentrations of mature IL-1β and IL-18 in the supernatants using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Assessment in a Mouse Model of Peritonitis
Caption: In vivo experimental workflow for assessing this compound efficacy.
Protocol:
-
Animal Model: Utilize wild-type C57BL/6 mice.
-
This compound Administration: Administer this compound or vehicle control orally by gavage at the desired doses.
-
LPS Challenge: One hour after this compound administration, inject mice intraperitoneally (i.p.) with LPS.
-
ATP Challenge: Three hours after this compound administration, inject mice i.p. with ATP to induce NLRP3 inflammasome activation in the peritoneal cavity.
-
Peritoneal Lavage: Euthanize the mice at a specified time point after the ATP challenge and perform a peritoneal lavage with cold phosphate-buffered saline (PBS).
-
Cytokine Measurement: Centrifuge the lavage fluid to pellet the cells and collect the supernatant. Measure the concentration of IL-1β in the supernatant using a mouse-specific ELISA kit.
-
Data Analysis: Compare the IL-1β levels between the this compound-treated groups and the vehicle control group to determine the in vivo efficacy of this compound.
Conclusion
This compound is a potent and selective inhibitor of the NLRP3 inflammasome that effectively reduces the production of the key pro-inflammatory cytokines IL-1β and IL-18. The data presented in this technical guide, including dose-dependent inhibition in both in vitro and in vivo models, underscores the therapeutic potential of this compound for the treatment of a wide range of NLRP3-driven inflammatory diseases. The detailed experimental protocols provided herein offer a framework for the continued investigation and evaluation of this promising therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1 H-pyrazol-4-yl)({[(2 S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sanofiventures.com [sanofiventures.com]
- 7. NodThera Announces Positive Phase 1 Study Readouts for the NLRP3 Inflammasome Inhibitors NT-0796 and this compound [prnewswire.com]
Preclinical Profile of NT-0249: An In-Depth Technical Guide on a Novel NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NT-0249 is a potent and selective, orally bioavailable inhibitor of the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome. Preclinical data have demonstrated its efficacy in reducing inflammation in a variety of in vitro and in vivo models. This technical guide provides a comprehensive overview of the preclinical safety and efficacy data for this compound, including detailed experimental protocols and a summary of its pharmacological properties. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the preclinical profile of this compound.
Introduction to this compound and the NLRP3 Inflammasome
The NLRP3 inflammasome is a key component of the innate immune system, playing a crucial role in the response to both pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. This compound is a new chemical entity developed to specifically target and inhibit the activation of the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2][3][4]
Mechanism of Action: Targeting the NLRP3 Inflammasome
This compound exerts its anti-inflammatory effects by directly inhibiting the assembly and activation of the NLRP3 inflammasome complex. The activation of the NLRP3 inflammasome is a two-step process: a priming signal (Signal 1) and an activation signal (Signal 2).[1][5][6][7]
-
Signal 1 (Priming): Initiated by PAMPs (e.g., lipopolysaccharide [LPS]) or endogenous cytokines, leading to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway.[1][5]
-
Signal 2 (Activation): Triggered by a variety of stimuli, including extracellular ATP, crystalline substances, and pore-forming toxins, leading to the oligomerization of NLRP3.[1][5][6]
This oligomerization facilitates the recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[8] this compound has been shown to inhibit the formation of the ASC speck, a key step in inflammasome assembly.
Signaling Pathway Diagram: NLRP3 Inflammasome Activation
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Preclinical Efficacy Data
In Vitro Potency
This compound has demonstrated potent inhibition of NLRP3-dependent cytokine release in various human and murine cell-based assays.
| Assay System | Stimulus | Cytokine Measured | IC50 (µM) | Reference |
| Human PBMCs | LPS + ATP | IL-1β | ~1.3 | [3] |
| Human PBMCs | LPS + Cholesterol Crystals | IL-1β | ~0.027 | [3] |
| Human Whole Blood | LPS + ATP | IL-1β | ~1.3 | [3] |
| THP-1 cells (ASC-GFP) | LPS + Nigericin | ASC Speck Formation | ~0.037 | |
| Wild-Type Mouse Blood | LPS + ATP | IL-1β | ~0.22 | [3] |
In Vivo Efficacy
This compound has shown significant anti-inflammatory effects in multiple mouse models of inflammation.
In a model of acute peritonitis induced by intraperitoneal injections of LPS and ATP, oral administration of this compound resulted in a dose-dependent reduction of IL-1β in the peritoneal lavage fluid.[3]
| This compound Dose (mg/kg, oral) | Mean IL-1β in Peritoneal Lavage (pg/mL) | % Inhibition |
| Vehicle | ~800 | 0% |
| 0.1 | Progressively less than vehicle | - |
| 0.3 | Progressively less than vehicle | - |
| 1 | Progressively less than vehicle | - |
| 3 | Progressively less than vehicle | - |
| 10 | Significantly reduced | >90% |
In a mouse model of CAPS, which involves a gain-of-function mutation in the NLRP3 gene, therapeutic treatment with this compound led to a dose-dependent reduction in mature IL-1β levels in tissue homogenates, confirming in vivo target engagement.[2][3]
| This compound Dose (mg/kg in chow) | Effect on Mature IL-1β | Reference |
| 10 | Reduced | [3] |
| 100 | Greater reduction | [3] |
In a diet-induced obesity mouse model, oral administration of this compound (100 mg/kg, three times a day for 28 days) was shown to reduce systemic inflammation and astrocyte formation.[9][10]
Preclinical Safety and Pharmacokinetics
This compound has demonstrated a favorable pharmacokinetic profile in mice, with good oral bioavailability (41%) and a plasma half-life of 0.74 hours.[3] In a Phase 1 single ascending dose study in healthy volunteers, this compound was found to be safe and well-tolerated, with proportional increases in drug exposure with increasing doses.[11]
Detailed Experimental Protocols
In Vitro Assay: IL-1β Release from Human PBMCs
Objective: To determine the in vitro potency of this compound in inhibiting NLRP3-dependent IL-1β release from human peripheral blood mononuclear cells (PBMCs).
Experimental Workflow Diagram
Caption: Workflow for the in vitro IL-1β release assay.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine triphosphate (ATP)
-
This compound
-
Human IL-1β ELISA kit
Procedure:
-
Isolate PBMCs from fresh human blood from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with RPMI 1640 medium and resuspend in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the cells in 96-well plates at a density of 2 x 10^5 cells/well.
-
Add varying concentrations of this compound to the wells and incubate for 30 minutes at 37°C.
-
Prime the cells by adding LPS to a final concentration of 100 ng/mL and incubate for 3 hours at 37°C.
-
Activate the inflammasome by adding ATP to a final concentration of 5 mM and incubate for 1 hour at 37°C.
-
Centrifuge the plates and collect the supernatants.
-
Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition of IL-1β release against the log concentration of this compound.
In Vivo Assay: LPS-Induced Peritonitis in Mice
Objective: To evaluate the in vivo efficacy of orally administered this compound in a mouse model of acute, NLRP3-dependent inflammation.
Experimental Workflow Diagram
Caption: Workflow for the LPS-induced peritonitis mouse model.
Materials:
-
Wild-type C57BL/6 mice
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine triphosphate (ATP)
-
Phosphate-buffered saline (PBS)
-
Mouse IL-1β ELISA kit
Procedure:
-
Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment.
-
Administer this compound (at doses ranging from 0.1 to 10 mg/kg) or vehicle orally to cohorts of mice.[3]
-
One hour after oral dosing, inject LPS (e.g., 20 mg/kg) intraperitoneally.[3]
-
Two hours after the LPS injection, inject ATP (e.g., 30 mg/kg) intraperitoneally.[3]
-
Thirty minutes after the ATP injection, euthanize the mice.[3]
-
Perform a peritoneal lavage by injecting 5 mL of cold PBS into the peritoneal cavity, gently massaging the abdomen, and then collecting the fluid.
-
Centrifuge the lavage fluid to pellet the cells and collect the supernatant.
-
Measure the concentration of IL-1β in the supernatant using a commercially available mouse IL-1β ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent effect of this compound on IL-1β production.
Conclusion
The preclinical data for this compound strongly support its profile as a potent and selective inhibitor of the NLRP3 inflammasome. It demonstrates robust efficacy in both in vitro and in vivo models of NLRP3-driven inflammation. The favorable pharmacokinetic and safety profile observed in preclinical species and early clinical studies suggests that this compound holds significant promise as a therapeutic agent for a range of inflammatory diseases. Further clinical investigation is warranted to fully elucidate its therapeutic potential in human diseases.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1 H-pyrazol-4-yl)({[(2 S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Spotlight on the NLRP3 inflammasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. nodthera.com [nodthera.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NT-0249, a clinical-stage, orally active inhibitor of the NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for obesity-related inflammation and associated metabolic disorders. This document summarizes key preclinical findings, outlines experimental methodologies, and details the molecular pathways involved.
Executive Summary
Obesity is characterized by a state of chronic, low-grade inflammation that contributes significantly to the pathogenesis of metabolic diseases, including type 2 diabetes and cardiovascular disease. The NLRP3 inflammasome has been identified as a key mediator of this inflammatory response. This compound is a potent and selective small molecule inhibitor of the NLRP3 inflammasome. Preclinical studies have demonstrated its potential to mitigate obesity-related inflammation and improve metabolic parameters. Furthermore, this compound has successfully completed a Phase 1 clinical trial, establishing its safety and a favorable pharmacokinetic profile in healthy volunteers.
Mechanism of Action: Targeting the NLRP3 Inflammasome
This compound exerts its anti-inflammatory effects by directly inhibiting the NLRP3 inflammasome, a multiprotein complex crucial for the innate immune response.[1] In the context of obesity, excess saturated fatty acids, such as palmitic acid, act as damage-associated molecular patterns (DAMPs) that trigger the activation of the NLRP3 inflammasome in immune cells like macrophages.[2][3]
This activation is a two-step process:
-
Priming: Saturated fatty acids, via Toll-like receptor 4 (TLR4) signaling, induce the nuclear factor-kappa B (NF-κB) pathway. This leads to the transcriptional upregulation of NLRP3 and the inactive precursors of inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18).[4]
-
Activation: A second signal, also initiated by saturated fatty acids, leads to cellular stress events such as the production of mitochondrial reactive oxygen species (mtROS) and lysosomal disruption. These events trigger the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.[1]
Upon assembly, pro-caspase-1 undergoes auto-cleavage to its active form, caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell.[1] These cytokines are potent mediators of inflammation. This compound intervenes in this cascade by preventing the activation of the NLRP3 inflammasome.
Signaling Pathway Diagram
Caption: NLRP3 inflammasome activation by saturated fatty acids in obesity and inhibition by this compound.
Preclinical Research in Obesity-Related Inflammation
A key study investigated the efficacy of this compound in a diet-induced obesity (DIO) mouse model. This study compared the effects of this compound to another NLRP3 inhibitor (NT-0796), the GLP-1 receptor agonist semaglutide, and calorie restriction.[2][3]
Quantitative Data Summary
The following tables summarize the key findings from the preclinical DIO mouse study.
Table 1: Effect of this compound on Body Weight in DIO Mice
| Treatment Group | Dosage | Duration | Body Weight Reduction (%) |
| This compound | 100 mg/kg, p.o., TID | 28 days | ~6.8% |
| NT-0796 | 100 mg/kg, p.o., TID | 28 days | ~19.0% |
| Semaglutide | 0.01 mg/kg, s.c., QD | 28 days | ~21.5% |
| Calorie Restriction | - | 28 days | ~16.9% |
| Data sourced from Fierce Biotech, reporting on the findings from Thornton P, et al. J Pharmacol Exp Ther. 2024.[5] |
Table 2: Effect of this compound on Inflammatory Biomarkers in DIO Mice
| Biomarker | This compound Effect | Comparison to Semaglutide/Calorie Restriction |
| Fibrinogen | Reduced | Greater reduction |
| sVCAM-1 | Reduced | Greater reduction |
| suPAR | Reduced | Greater reduction |
| Data indicates that while this compound had a modest effect on weight loss compared to semaglutide, it demonstrated a more pronounced reduction in several key cardiovascular inflammatory biomarkers.[5] |
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
-
Animal Model: The specific strain, age, and sex of the mice used were not detailed in the readily available materials, but C57BL/6 mice are commonly used for DIO studies.
-
Diet: Mice were fed a high-fat, obesogenic diet to induce obesity and a state of chronic inflammation.[2][3] The specific caloric content and macronutrient composition of the diet were not specified in the reviewed abstracts.
-
Treatment Administration:
-
This compound: Administered orally (p.o.) three times a day (TID) at a dose of 100 mg/kg for 28 days.[2]
-
Vehicle Control: A control group receiving the vehicle solution was likely included, as is standard practice.
-
Comparison Arms: The study included groups treated with NT-0796, semaglutide, and a calorie-restricted diet for comparative analysis.[2][3]
-
-
Biomarker Analysis: Circulating levels of inflammatory biomarkers, including soluble vascular cell adhesion molecule-1 (sVCAM-1) and soluble urokinase plasminogen activator receptor (suPAR), were measured at the end of the study.[2] The specific assay methods (e.g., ELISA) were not detailed in the available summaries.
-
Hypothalamic Astrogliosis Assessment: The study also assessed hypothalamic glial fibrillary acidic protein (GFAP) expression, a marker of astrogliosis (a response to inflammation in the central nervous system), which was shown to be blocked by this compound treatment.[2][3]
Experimental Workflow Diagram
Caption: Workflow for the preclinical evaluation of this compound in a diet-induced obesity mouse model.
Clinical Development
This compound has progressed to clinical evaluation in human subjects.
Phase 1 Clinical Trial (ACTRN12622000195752)
-
Study Design: A randomized, placebo-controlled, single and multiple ascending dose study.[1]
-
Population: Healthy volunteers.[6]
-
Primary Objective: To assess the safety and tolerability of this compound.[7]
-
Secondary Objectives: To evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound, including its ability to lower IL-1β and IL-18 levels.[7]
-
Key Outcomes:
-
Safety and Tolerability: this compound was found to be safe and well-tolerated.[8]
-
Pharmacokinetics: The drug demonstrated a favorable PK profile with proportional increases in drug exposure with increasing doses, consistent with a once-a-day dosing regimen.[8][9]
-
Pharmacodynamics: this compound demonstrated significant anti-inflammatory effects, with reductions in key inflammatory biomarkers such as C-reactive protein (CRP) and fibrinogen.[6]
-
Brain Penetration: Levels of this compound were measured in the cerebrospinal fluid (CSF), confirming that the compound penetrates the brain.[6]
-
Conclusion and Future Directions
This compound is a promising NLRP3 inflammasome inhibitor with demonstrated efficacy in preclinical models of obesity-related inflammation. While its effect on weight loss in these models was modest compared to semaglutide, it showed superior effects on reducing key inflammatory biomarkers associated with cardiovascular risk. The successful completion of a Phase 1 trial has established its safety and a favorable PK/PD profile in humans, supporting further clinical development.
Future research should focus on:
-
Elucidating the full therapeutic potential of this compound in treating metabolic diseases where inflammation is a key driver.
-
Investigating the long-term effects of NLRP3 inhibition on cardiovascular outcomes in obese individuals.
-
Exploring potential combination therapies, for instance with GLP-1 receptor agonists, to target both weight loss and inflammation concurrently.
The unique mechanism of action of this compound positions it as a valuable tool for both research into the role of the NLRP3 inflammasome in metabolic disease and as a potential novel therapeutic agent.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Reversal of High Fat Diet-Induced Obesity, Systemic Inflammation, and Astrogliosis by the NLRP3 Inflammasome Inhibitors this compound and NT-0796 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palmitic acid stimulates NLRP3 inflammasome activation through TLR4-NF-κB signal pathway in hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sanofiventures.com [sanofiventures.com]
- 7. NodThera Announces Clinical Progress for Lead NLRP3 Inflammasome Inhibitors and Candidate Selection of Novel Brain-Penetrant Compound [prnewswire.com]
- 8. NodThera Announces Positive Phase 1 Study Readouts for the NLRP3 Inflammasome Inhibitors NT-0796 and this compound [prnewswire.com]
- 9. Fatty acid synthesis promotes inflammasome activation through NLRP3 palmitoylation | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
Understanding the Pharmacodynamics of NT-0249: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NT-0249 is an orally bioavailable, potent, and selective small molecule inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system that, when dysregulated, is implicated in the pathogenesis of a wide range of inflammatory diseases. By targeting NLRP3, this compound offers a promising therapeutic strategy to modulate the inflammatory response and potentially treat various chronic inflammatory conditions. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, summarizing key preclinical and clinical findings to date.
Mechanism of Action: Targeting the NLRP3 Inflammasome
This compound exerts its anti-inflammatory effects by directly inhibiting the NLRP3 inflammasome complex. The activation of the NLRP3 inflammasome is a multi-step process that leads to the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). This compound intervenes in this pathway, preventing the downstream inflammatory cascade.
Preclinical Pharmacodynamics
A comprehensive suite of preclinical studies has established the potency, selectivity, and in vivo efficacy of this compound.
In Vitro Potency and Selectivity
This compound has demonstrated potent inhibition of NLRP3-mediated cytokine release in various cellular systems. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Cellular System | Stimulus | Cytokine Measured | IC50 (µM) | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS + ATP | IL-1β | 0.010 | |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS + ATP | IL-18 | 0.012 | |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Cholesterol Crystals | IL-1β | 0.027 ± 0.006 | |
| Mouse Kupffer Cells | LPS + ATP | IL-1β | 0.022 | |
| Mouse Whole Blood | LPS + ATP | IL-1β | 0.22 | |
| Human Monocyte-derived Macrophages | LPS + ATP | Mature IL-1β | 0.063 |
In Vivo Efficacy in Animal Models
The anti-inflammatory activity of this compound has been confirmed in multiple mouse models of inflammation.
Acute Inflammation Models:
In an acute peritonitis model in mice, oral administration of this compound led to a dose-dependent reduction in IL-1β levels in the peritoneal lavage fluid. The in vivo efficacy is summarized below.
| Model | Parameter | Value | Reference |
| Acute Peritonitis (Mouse) | ED50 (IL-1β reduction) | 2.2 mg/kg | |
| Acute Peritonitis (Mouse) | EC50 (IL-1β reduction vs. plasma conc.) | 0.17 µM (77 ng/mL) |
Chronic Inflammation Models:
-
Cryopyrin-Associated Periodic Syndrome (CAPS): In a mouse model of CAPS, a genetic disease driven by NLRP3 gain-of-function mutations, this compound demonstrated dose-dependent reductions in inflammatory biomarkers. Notably, treatment with this compound at 10 mg/kg and 100 mg/kg reduced the levels of mature IL-1β in tissue homogenates, confirming target engagement in a chronic disease setting.
-
Diet-Induced Obesity (DIO): In a mouse model of DIO, this compound (100 mg/kg, orally, three times a day for 28 days) reversed obesity and reduced systemic inflammation and astrogliosis.[1] This suggests a potential role for this compound in metabolic diseases with an inflammatory component.
Clinical Pharmacodynamics
This compound has completed a Phase 1 single and multiple ascending dose study in healthy volunteers. The available data from company press releases indicate a favorable pharmacodynamic profile.
Biomarker Modulation in Healthy Volunteers:
According to NodThera, the Phase 1 study of this compound demonstrated significant anti-inflammatory effects. Key findings include:
-
Reductions in the key inflammatory biomarkers C-reactive protein (CRP) and fibrinogen were observed and maintained throughout the treatment period.[2]
-
The pharmacokinetic and pharmacodynamic profile supports the potential for once-daily dosing.[3]
It is important to note that detailed quantitative data from the Phase 1 study, including the magnitude of biomarker reduction and statistical significance, have not yet been publicly released in a peer-reviewed publication.
Experimental Protocols
In Vitro NLRP3 Inflammasome Inhibition Assay in Human PBMCs
// Nodes start [label="Isolate PBMCs from healthy donor blood", fillcolor="#F1F3F4"]; plate [label="Plate PBMCs in 96-well plates", fillcolor="#F1F3F4"]; prime [label="Prime with LPS (Lipopolysaccharide)", fillcolor="#FBBC05"]; treat [label="Treat with varying concentrations of this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; activate [label="Activate NLRP3 with ATP (Adenosine triphosphate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubate [label="Incubate for specified time", fillcolor="#F1F3F4"]; collect [label="Collect supernatant", fillcolor="#F1F3F4"]; measure [label="Measure IL-1β/IL-18 concentration by ELISA", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Calculate IC50 values", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges start -> plate; plate -> prime; prime -> treat; treat -> activate; activate -> incubate; incubate -> collect; collect -> measure; measure -> analyze; } ends_dot
A detailed protocol for assessing the in vitro potency of this compound in human PBMCs is as follows:
-
Isolation of PBMCs: Peripheral blood mononuclear cells are isolated from heparinized whole blood from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: PBMCs are seeded in 96-well culture plates at a density of 5 x 10^5 cells/well in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Priming: Cells are primed with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 3 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Compound Treatment: Various concentrations of this compound are added to the wells and incubated for 30 minutes.
-
NLRP3 Activation: The NLRP3 inflammasome is activated by adding adenosine triphosphate (ATP) at a final concentration of 5 mM.
-
Incubation: The plates are incubated for 1 hour at 37°C.
-
Supernatant Collection: The plates are centrifuged, and the cell-free supernatants are collected.
-
Cytokine Measurement: The concentrations of IL-1β and IL-18 in the supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
In Vivo Acute Peritonitis Mouse Model
-
Animals: Male C57BL/6 mice are used for this study.
-
Compound Administration: this compound is formulated in a suitable vehicle and administered orally to the mice at various doses. A vehicle control group is also included.
-
Induction of Peritonitis: One hour after compound administration, mice are intraperitoneally injected with LPS (10 mg/kg).
-
NLRP3 Activation: Two hours after the LPS injection, mice are intraperitoneally injected with ATP (10 mM).
-
Peritoneal Lavage: One hour after the ATP injection, the mice are euthanized, and the peritoneal cavity is washed with 3 mL of ice-cold phosphate-buffered saline (PBS).
-
Sample Processing: The peritoneal lavage fluid is centrifuged to remove cells, and the supernatant is collected.
-
Cytokine Measurement: The concentration of IL-1β in the peritoneal lavage fluid is measured by ELISA.
-
Data Analysis: The dose-response relationship is analyzed to determine the median effective dose (ED50). Plasma concentrations of this compound can also be measured to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship and calculate the half-maximal effective concentration (EC50).
Conclusion
This compound is a potent and selective inhibitor of the NLRP3 inflammasome with a well-characterized mechanism of action. Preclinical studies have demonstrated its ability to effectively suppress NLRP3-driven inflammation both in vitro and in vivo in models of acute and chronic inflammation. Early clinical data in healthy volunteers are promising, showing evidence of anti-inflammatory effects through the reduction of key biomarkers. The pharmacodynamic profile of this compound supports its continued development as a potential therapeutic for a variety of inflammatory diseases. Further clinical investigations are warranted to establish its efficacy and safety in patient populations.
References
Methodological & Application
Application Notes and Protocols for NT-0249 in In Vitro Studies
Introduction
NT-0249 is a potent and selective small molecule inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2][3] The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation by a variety of stimuli, triggers the release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2][3][4] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.[1][3] this compound exerts its anti-inflammatory effects by directly inhibiting the assembly and activation of the NLRP3 inflammasome.[4][5] These application notes provide detailed protocols for in vitro studies to characterize the activity of this compound.
Mechanism of Action: NLRP3 Inflammasome Inhibition
This compound acts by preventing the conformational changes in NLRP3 that are necessary for its oligomerization and the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). This inhibition prevents the formation of the ASC "speck," a key step in inflammasome activation, thereby blocking the proximity-induced auto-cleavage and activation of pro-caspase-1.[5] Active caspase-1 is responsible for the proteolytic cleavage of pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are then secreted from the cell.[3][4]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various human cell-based assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.
| Assay Description | Cell Type | Stimulus | Measured Endpoint | This compound IC₅₀ (µM) | Reference |
| Inflammasome Speck Formation | THP-1 cells with ASC-GFP | LPS + Nigericin | ASC-GFP Speck Formation | 0.028 (mean: 0.037 ± 0.010) | [5] |
| Cytokine Release | Human PBMCs | LPS + Cholesterol Crystals | IL-1β Secretion | 0.038 | [5] |
| Cytokine Release | Human Whole Blood | LPS + MSU Crystals | IL-1β Secretion | 0.70 | [5] |
Experimental Protocols
Protocol 1: Inhibition of Inflammasome Assembly in THP-1/ASC-GFP Cells
This protocol assesses the ability of this compound to inhibit the formation of the ASC speck, a hallmark of inflammasome assembly, using a specialized reporter cell line.
Objective: To quantify the inhibitory effect of this compound on NLRP3-dependent ASC speck formation.
Materials:
-
THP-1 cells stably expressing an ASC-GFP fusion protein
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound
-
DMSO (vehicle control)
-
96-well imaging plates
-
High-content fluorescence microscope or imaging cytometer
Methodology:
-
Cell Culture: Culture THP-1/ASC-GFP cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Plating: Seed the cells into a 96-well imaging plate at a density of 5 x 10⁴ cells per well and allow them to adhere.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., ≤ 0.1%).
-
Priming Step (Signal 1): Treat the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to prime the inflammasome by upregulating the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Add the prepared dilutions of this compound or vehicle control (DMSO) to the appropriate wells and incubate for 30-60 minutes.
-
Activation Step (Signal 2): Stimulate the cells with Nigericin (e.g., 10 µM) for 60-90 minutes to activate the NLRP3 inflammasome.
-
Imaging: Fix and permeabilize the cells if necessary, or proceed with live-cell imaging. Acquire images using a high-content fluorescence microscope.
-
Data Analysis: Quantify the percentage of cells containing a distinct, bright fluorescent ASC-GFP speck. Plot the percentage of speck-positive cells against the concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: Inhibition of IL-1β Release from Human PBMCs
This protocol measures the potency of this compound in a more physiologically relevant primary cell system by quantifying its effect on cytokine release.
Objective: To determine the IC₅₀ of this compound for the inhibition of IL-1β secretion from stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs, isolated from whole blood via density gradient centrifugation (e.g., Ficoll-Paque)
-
RPMI-1640 cell culture medium
-
Lipopolysaccharide (LPS)
-
NLRP3 activator (e.g., Monosodium Urate (MSU) crystals, ATP, or Cholesterol crystals)
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Human IL-1β ELISA kit
Methodology:
-
Cell Isolation and Plating: Isolate PBMCs from healthy donor blood. Plate the cells in a 96-well plate at a density of 2.5 x 10⁵ cells per well in RPMI-1640.
-
Priming: Prime the cells with a low concentration of LPS (e.g., 50 ng/mL) for 3-4 hours.
-
Inhibitor Treatment: Add serial dilutions of this compound or vehicle control to the wells and incubate for 30-60 minutes.
-
Activation: Add the NLRP3 activator to the wells. For example:
-
MSU Crystals: 150 µg/mL for 6 hours.
-
ATP: 5 mM for 30-60 minutes.
-
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the cell-free supernatant.
-
ELISA: Quantify the concentration of mature IL-1β in the supernatants using a commercial human IL-1β ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Subtract the background IL-1β levels from unstimulated wells. Normalize the data to the vehicle-treated, stimulated control wells (representing 100% activity). Plot the percentage of inhibition against the this compound concentration and calculate the IC₅₀ value.
References
- 1. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1 H-pyrazol-4-yl)({[(2 S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for NT-0249 in a Diet-Induced Obesity Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
NT-0249 is an orally active, potent, and selective inhibitor of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome, a key component of the innate immune system implicated in the pathogenesis of numerous inflammatory diseases.[1][2][3] Systemic and cerebral inflammatory responses are increasingly recognized as significant contributors to the development and maintenance of obesity and its associated metabolic complications.[4][5] Notably, saturated fatty acids, such as palmitic acid, which are prevalent in high-fat diets, can act as activators of the NLRP3 inflammasome in obese states.[4][5]
These application notes provide a comprehensive guide for the utilization of this compound in a diet-induced obesity (DIO) mouse model, a preclinical model that recapitulates many of the key features of human obesity. The protocols outlined below are based on established research and are intended to assist in the investigation of the therapeutic potential of NLRP3 inhibition in obesity and related metabolic disorders.
Mechanism of Action: NLRP3 Inflammasome Inhibition
This compound exerts its therapeutic effects by directly inhibiting the NLRP3 inflammasome. In the context of diet-induced obesity, excess circulating saturated fatty acids can trigger the assembly and activation of the NLRP3 inflammasome in various cell types, including immune cells and central nervous system cells. This activation leads to the cleavage of pro-caspase-1 into its active form, which in turn processes pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms. These cytokines drive local and systemic inflammation, contributing to insulin resistance, adipocyte dysfunction, and hypothalamic inflammation (astrogliosis), which can further exacerbate weight gain. By inhibiting the NLRP3 inflammasome, this compound blocks this inflammatory cascade, thereby mitigating the downstream pathological consequences of high-fat diet-induced metabolic stress.
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
This protocol describes the induction of obesity in mice through the administration of a high-fat diet.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Standard chow diet (e.g., 10% kcal from fat)
-
High-fat diet (HFD) (e.g., 60% kcal from fat)
-
Animal caging with environmental enrichment
-
Animal scale
Procedure:
-
Acclimate mice to the animal facility for at least one week upon arrival, providing ad libitum access to standard chow and water.
-
Randomly assign mice to two groups: a control group that will continue to receive the standard chow diet and a DIO group that will be switched to the HFD.
-
House the mice under a 12-hour light/dark cycle with controlled temperature and humidity.
-
Provide ad libitum access to their respective diets and water for a period of 15 weeks to induce a state of obesity in the HFD group.[6]
-
Monitor body weight and food intake weekly throughout the diet induction period. A significant increase in body weight in the HFD group compared to the chow-fed group indicates the successful establishment of the DIO model.
This compound Dosing in the DIO Mouse Model
This protocol outlines the administration of this compound to established DIO mice.
Materials:
-
Established DIO mice (from Protocol 1)
-
This compound
-
Vehicle control (e.g., appropriate aqueous vehicle)
-
Oral gavage needles
-
Syringes
Procedure:
-
After 15 weeks on the HFD, randomly assign the DIO mice to a vehicle control group and an this compound treatment group.
-
Prepare the dosing solution of this compound at the desired concentration. A previously reported effective dose is 100 mg/kg.[1][6][7]
-
Administer this compound or the vehicle control to the respective groups via oral gavage three times a day (TID). The TID dosing regimen is crucial due to the short plasma half-life of this compound in mice.[6]
-
Throughout the treatment period, continue to monitor body weight, food intake, and any observable changes in animal behavior or health.
-
At the end of the treatment period, collect terminal samples (e.g., blood, tissues) for further analysis.
Data Presentation
The following tables summarize the expected quantitative outcomes based on published studies.
Table 1: Effect of this compound on Body Weight in DIO Mice
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) |
| Vehicle | ~45 | ~48.3 | +7.4%[6] |
| This compound (100 mg/kg, TID) | ~45 | ~42 | -6.8%[6][7] |
| Semaglutide (0.01 mg/kg, QD) | ~45 | ~35.3 | -21.5%[7] |
| Calorie Restriction | ~45 | ~37.4 | -16.9%[7] |
Table 2: Effect of this compound on Inflammatory Biomarkers in DIO Mice
| Biomarker | Vehicle-Treated DIO Mice | This compound-Treated DIO Mice |
| sVCAM-1 | Elevated | Reduced[7][8] |
| suPAR | Elevated | Reduced[7][8] |
| Fibrinogen | Elevated | Reduced[7][8] |
| Hypothalamic GFAP Expression | Elevated | Blocked[4][6] |
Expected Outcomes and Troubleshooting
-
Weight Loss: Treatment with this compound at 100 mg/kg TID is expected to induce a modest but significant reduction in body weight in DIO mice compared to vehicle-treated controls.[6][7] This effect is specific to the obese state, as significant weight loss is not observed in lean mice treated with this compound.[6][7]
-
Improved Inflammatory Profile: A significant reduction in circulating pro-inflammatory biomarkers is anticipated with this compound treatment.[7][8]
-
Reduced Neuroinflammation: this compound is expected to cross the blood-brain barrier and reduce markers of hypothalamic gliosis, such as GFAP expression.[4][6]
-
Troubleshooting:
-
Lack of Efficacy: If the expected weight loss is not observed, verify the formulation and administration of this compound. Due to its short half-life in mice, adherence to the TID dosing schedule is critical.[6]
-
Animal Welfare: Monitor the animals closely for any adverse effects. While this compound has been shown to be well-tolerated in these models, any signs of distress should be addressed according to institutional animal care and use committee (IACUC) guidelines.
-
Conclusion
This compound represents a promising therapeutic agent for targeting the inflammatory underpinnings of diet-induced obesity. By following the detailed protocols and considering the expected outcomes presented in these application notes, researchers can effectively utilize this compound to investigate the role of the NLRP3 inflammasome in metabolic diseases and explore its potential as a novel anti-obesity therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound | Inflammasome NLRP3 inhibitor | TargetMol [targetmol.com]
- 4. Reversal of High Fat Diet-Induced Obesity, Systemic Inflammation, and Astrogliosis by the NLRP3 Inflammasome Inhibitors this compound and NT-0796 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Reversal of High Fat Diet-Induced Obesity, Systemic Inflammation, and Astrogliosis by the NLRP3 Inflammasome Inhibitors this compound and NT-0796 | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. nodthera.com [nodthera.com]
Application Notes and Protocols for NT-0249 in LPS and ATP Stimulated PBMC Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammasomes are multi-protein complexes that play a critical role in the innate immune system by regulating the activation of caspase-1 and the subsequent processing and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a key component of this pathway and has been implicated in a wide range of inflammatory diseases. The activation of the NLRP3 inflammasome is a two-step process. The first signal, often provided by a pathogen-associated molecular pattern (PAMP) like lipopolysaccharide (LPS), primes the cells by upregulating the expression of NLRP3 and pro-IL-1β through the activation of the NF-κB pathway. The second signal, which can be triggered by a variety of stimuli including extracellular adenosine triphosphate (ATP), leads to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and the maturation and secretion of IL-1β and IL-18.
NT-0249 is a potent and selective inhibitor of the NLRP3 inflammasome.[1][2][3] This document provides detailed protocols for utilizing this compound in an in vitro assay using human peripheral blood mononuclear cells (PBMCs) stimulated with LPS and ATP to assess the inhibition of NLRP3 inflammasome activation.
Signaling Pathway of LPS and ATP Induced NLRP3 Inflammasome Activation
The activation of the NLRP3 inflammasome by LPS and ATP involves a well-defined signaling cascade. LPS, a component of the outer membrane of Gram-negative bacteria, is recognized by Toll-like receptor 4 (TLR4) on the surface of immune cells like monocytes within the PBMC population. This recognition initiates a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the transcription of genes encoding for pro-inflammatory proteins, including NLRP3 and pro-IL-1β. This is the "priming" step.
The "activation" step is triggered by extracellular ATP, which binds to the purinergic P2X7 receptor, an ion channel on the cell surface.[4] The binding of ATP to P2X7R leads to the opening of the channel and an efflux of potassium ions (K+) from the cell. This K+ efflux is a critical trigger for the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. The proximity of pro-caspase-1 molecules within the assembled inflammasome leads to their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell.
Caption: LPS and ATP signaling pathway for NLRP3 inflammasome activation.
Experimental Workflow
The general workflow for assessing the inhibitory effect of this compound on LPS and ATP-stimulated PBMCs involves the isolation of PBMCs from whole blood, priming the cells with LPS, treating with this compound, stimulating with ATP, and finally, measuring the release of IL-1β and IL-18 in the cell culture supernatant.
Caption: Experimental workflow for the this compound PBMC assay.
Detailed Experimental Protocols
Materials and Reagents
-
Human whole blood from healthy donors
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate Buffered Saline (PBS), sterile
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
LPS from E. coli O111:B4
-
ATP disodium salt
-
This compound
-
Human IL-1β and IL-18 ELISA kits
-
96-well cell culture plates
-
Refrigerated centrifuge
-
CO2 incubator (37°C, 5% CO2)
Protocol 1: Isolation of Human PBMCs
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical centrifuge tube. The ratio of Ficoll-Paque to diluted blood should be approximately 2:3.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer (buffy coat) undisturbed at the plasma-Ficoll interface.
-
Collect the buffy coat layer and transfer to a new centrifuge tube.
-
Wash the collected cells by adding at least 3 volumes of PBS and centrifuge at 100-250 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Count the cells using a hemocytometer or an automated cell counter and assess viability (e.g., with trypan blue).
Protocol 2: LPS and ATP Stimulation of PBMCs and this compound Treatment
-
Seed the isolated PBMCs in a 96-well plate at a density of 2 x 10^5 to 5 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.
-
Incubate the cells for at least 2 hours at 37°C in a 5% CO2 incubator to allow them to adhere.
-
Priming: Add 50 µL of LPS solution to each well to a final concentration of 100 ng/mL. Incubate for 3 hours at 37°C.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 25 µL of the this compound dilutions to the appropriate wells. For the vehicle control, add 25 µL of medium with the same final concentration of the solvent (e.g., DMSO) used for this compound. Incubate for 30-60 minutes at 37°C.
-
Activation: Prepare a fresh solution of ATP in serum-free RPMI-1640 medium. Add 25 µL of the ATP solution to each well to a final concentration of 5 mM.
-
Incubate the plate for 30-60 minutes at 37°C.
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis. The supernatant can be stored at -80°C until use.
Protocol 3: Measurement of IL-1β and IL-18
-
Quantify the concentration of IL-1β and IL-18 in the collected supernatants using commercially available ELISA kits.
-
Follow the manufacturer's instructions for the ELISA procedure.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
Calculate the concentration of the cytokines based on the standard curve.
Data Presentation
The inhibitory effect of this compound on NLRP3 inflammasome activation is typically presented as a dose-dependent reduction in the secretion of IL-1β and IL-18. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of the inhibitor.
Table 1: Inhibition of IL-1β and IL-18 Secretion by this compound in LPS and ATP Stimulated Human PBMCs
| This compound Concentration (µM) | IL-1β Secretion (pg/mL) ± SD | % Inhibition of IL-1β | IL-18 Secretion (pg/mL) ± SD | % Inhibition of IL-18 |
| 0 (Vehicle) | 1500 ± 120 | 0 | 800 ± 65 | 0 |
| 0.001 | 1350 ± 110 | 10 | 710 ± 58 | 11.25 |
| 0.01 | 780 ± 95 | 48 | 420 ± 40 | 47.5 |
| 0.1 | 250 ± 30 | 83.3 | 150 ± 20 | 81.25 |
| 1 | 50 ± 10 | 96.7 | 30 ± 8 | 96.25 |
| 10 | 20 ± 5 | 98.7 | 15 ± 4 | 98.13 |
Note: The data presented in this table are representative and may vary depending on the specific experimental conditions and donors.
Table 2: IC50 Values of this compound for Inhibition of Cytokine Release
| Cytokine | IC50 (µM) | Reference |
| IL-1β | ~0.01 - 1.3 | [1] |
| IL-18 | ~0.012 | [1] |
Conclusion
The LPS and ATP stimulated PBMC assay is a robust and reliable method for studying the activation of the NLRP3 inflammasome and for evaluating the efficacy of specific inhibitors like this compound. The protocols and data presented in this application note provide a comprehensive guide for researchers to implement this assay in their drug discovery and development efforts targeting NLRP3-driven inflammation. The selective inhibition of IL-1β and IL-18 release by this compound in this cellular model confirms its mechanism of action as a potent NLRP3 inflammasome inhibitor.[1]
References
Application Notes and Protocols for Cell-Based Assays to Evaluate NT-0249 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
NT-0249 is an orally active and brain-penetrant small molecule inhibitor of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome.[1][2][3][4] The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and IL-18.[5][6][7] Chronic activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases and has been linked to neuroinflammation, a process known to negatively impact neurogenesis.[8][9] By inhibiting the NLRP3 inflammasome, this compound presents a therapeutic potential for mitigating neuroinflammation and promoting a more permissive environment for neural stem cell (NSC) proliferation and differentiation.[8]
These application notes provide detailed protocols for a panel of cell-based assays designed to evaluate the biological activity of this compound on neural stem and progenitor cells. The assays described will enable researchers to assess the compound's effects on cell viability, proliferation, and differentiation, providing critical insights into its potential as a neurotrophic or neuroprotective agent.
Mechanism of Action: NLRP3 Inflammasome Inhibition
The proposed mechanism by which this compound may influence neurogenesis is through the inhibition of the NLRP3 inflammasome signaling pathway in glial cells (microglia and astrocytes) within the neurogenic niche. In pathological conditions, activators such as amyloid-beta oligomers can trigger the assembly of the NLRP3 inflammasome, leading to caspase-1 activation and the subsequent cleavage of pro-IL-1β into its active, pro-inflammatory form.[8] Elevated levels of IL-1β can be detrimental to neurogenesis, promoting gliogenesis at the expense of neurogenesis.[8] this compound, by directly inhibiting NLRP3, is expected to block this inflammatory cascade, thereby reducing the production of IL-1β and creating a more favorable microenvironment for neuronal differentiation and survival.
Data Presentation: Summary of Expected Outcomes
The following tables provide a template for summarizing quantitative data from the described cell-based assays. The values presented are for illustrative purposes to demonstrate how to structure experimental results.
Table 1: Effect of this compound on Neural Progenitor Cell Viability and Proliferation
| Concentration (µM) | Cell Viability (%)[10] | Proliferation (EdU+ cells, % of control)[11][12] |
| Vehicle Control | 100 ± 4.5 | 100 ± 8.2 |
| 0.1 | 98 ± 5.1 | 105 ± 7.5 |
| 1 | 97 ± 4.8 | 115 ± 9.1 |
| 10 | 95 ± 6.2 | 125 ± 10.3 |
| 100 | 75 ± 7.9 | 80 ± 8.8 |
Table 2: Effect of this compound on Neural Stem Cell Differentiation
| Concentration (µM) | Neuronal Differentiation (% Tuj1+ cells)[13][14] | Astrocyte Differentiation (% GFAP+ cells)[13] |
| Vehicle Control | 20 ± 2.5 | 60 ± 5.1 |
| 0.1 | 25 ± 3.1 | 55 ± 4.8 |
| 1 | 35 ± 4.2 | 45 ± 4.2 |
| 10 | 45 ± 5.0 | 35 ± 3.9 |
| 100 | 30 ± 3.8 | 50 ± 4.5 |
Table 3: Effect of this compound on Neurite Outgrowth in Differentiated Neurons
| Concentration (µM) | Average Neurite Length (µm)[15][16][17] | Number of Primary Neurites per Neuron[15][16][17] |
| Vehicle Control | 50 ± 5.8 | 3.1 ± 0.4 |
| 0.1 | 58 ± 6.2 | 3.5 ± 0.5 |
| 1 | 75 ± 8.1 | 4.2 ± 0.6 |
| 10 | 90 ± 9.5 | 4.8 ± 0.7 |
| 100 | 65 ± 7.3 | 3.9 ± 0.5 |
Experimental Protocols
The following are detailed protocols for key cell-based assays to test the activity of this compound.
Neural Progenitor Cell (NPC) Viability and Proliferation Assay
This assay simultaneously evaluates the cytotoxicity and the effect on proliferation of this compound on NPCs.
Materials:
-
Human or rodent-derived neural progenitor cells (e.g., ReNcell CX)[11]
-
NPC proliferation medium
-
96-well imaging plates
-
This compound stock solution (in DMSO)
-
EdU (5-ethynyl-2'-deoxyuridine)
-
Cell viability dye (e.g., Propidium Iodide or similar)
-
Fixation and permeabilization buffers
-
Click-iT™ EdU detection kit
-
Hoechst 33342 nuclear stain
-
High-content imaging system
Protocol:
-
Cell Seeding: Plate NPCs in a 96-well imaging plate at a density of 10,000 cells/well in 100 µL of proliferation medium.
-
Incubation: Culture the cells for 24 hours at 37°C and 5% CO₂ to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in proliferation medium. The final DMSO concentration should be kept below 0.1%. Replace the medium in each well with 100 µL of the corresponding this compound dilution or vehicle control.
-
Incubation: Incubate the plate for 48 hours.
-
EdU Labeling: Add 10 µM EdU to each well and incubate for an additional 2 hours.[12]
-
Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.5% Triton X-100 in PBS for 20 minutes.
-
Perform the Click-iT™ reaction to detect EdU incorporation according to the manufacturer's protocol.
-
Counterstain with Hoechst 33342 and a suitable viability dye.
-
-
Imaging: Acquire images using a high-content imaging system.
-
Analysis: Use image analysis software to quantify the total number of cells (Hoechst-positive nuclei), the number of proliferating cells (EdU-positive nuclei), and the number of dead cells (viability dye-positive). Calculate the percentage of proliferating cells and cell viability for each condition.
Neural Stem Cell (NSC) Differentiation Assay
This assay assesses the ability of this compound to influence the differentiation of NSCs into neurons and astrocytes.[13][18][19]
Materials:
-
NSCs (e.g., derived from iPSCs or primary tissue)
-
NSC proliferation and differentiation media
-
Coated coverslips (e.g., Poly-L-ornithine/Laminin)
-
This compound stock solution
-
Primary antibodies: anti-β-III-tubulin (Tuj1) for neurons, anti-Glial Fibrillary Acidic Protein (GFAP) for astrocytes.
-
Fluorescently-labeled secondary antibodies
-
Hoechst 33342
-
Fluorescence microscope
Protocol:
-
Cell Seeding: Plate NSCs on coated coverslips in proliferation medium.
-
Initiate Differentiation: After 24 hours, switch the medium to differentiation medium (typically containing reduced mitogens).
-
Compound Treatment: Add this compound at various concentrations to the differentiation medium. Include a vehicle control.
-
Incubation: Culture the cells for 7-10 days, performing a half-medium change with fresh medium and compound every 2-3 days.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize and block with a buffer containing 0.25% Triton X-100 and 5% normal goat serum.
-
Incubate with primary antibodies (e.g., rabbit anti-GFAP and mouse anti-Tuj1) overnight at 4°C.
-
Wash and incubate with corresponding fluorescently-labeled secondary antibodies and Hoechst 33342.
-
-
Imaging: Mount the coverslips and acquire images using a fluorescence microscope.
-
Analysis: Count the total number of cells (Hoechst), Tuj1-positive cells, and GFAP-positive cells in multiple fields of view. Calculate the percentage of neurons and astrocytes for each condition.
Neurite Outgrowth Assay
This assay quantifies the effect of this compound on the morphological development of neurons, a key aspect of their function.[14][15][16][17]
Materials:
-
Primary neurons or differentiated NSCs
-
96-well imaging plates
-
Neuronal culture medium
-
This compound stock solution
-
Anti-β-III-tubulin (Tuj1) antibody
-
Fluorescently-labeled secondary antibody
-
Hoechst 33342
-
High-content imaging system with neurite outgrowth analysis module
Protocol:
-
Cell Seeding: Plate post-mitotic neurons or pre-differentiated NSCs in a 96-well imaging plate.
-
Compound Treatment: After allowing the cells to attach, treat them with a range of this compound concentrations for 48-72 hours.
-
Immunocytochemistry: Fix and stain the cells for the neuronal marker Tuj1 and the nuclear marker Hoechst 33342 as described in the differentiation assay.
-
Imaging: Acquire images using a high-content imaging system.
-
Analysis: Utilize an automated image analysis software module to quantify various neurite outgrowth parameters, including:
-
Average neurite length per neuron
-
Number of primary neurites per neuron
-
Number of branch points per neuron
-
Total neurite length per well
-
By employing these assays, researchers can comprehensively characterize the in vitro effects of this compound on neural cell populations, providing valuable data to support its further development for neurological and neuroinflammatory disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sanofiventures.com [sanofiventures.com]
- 3. This compound | Inflammasome NLRP3 inhibitor | TargetMol [targetmol.com]
- 4. nodthera.com [nodthera.com]
- 5. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1 H-pyrazol-4-yl)({[(2 S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Expression of NLRP3 Inflammasomes in Neurogenic Niche Contributes to the Effect of Spatial Learning in Physiological Conditions but Not in Alzheimer’s Type Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunomodulatory and Anti-inflammatory effect of Neural Stem/Progenitor Cells in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays for Neural Stem Cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Development of a high-throughput screening assay for chemical effects on proliferation and viability of immortalized human neural progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of proliferation of neural stem cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. A Combined In Vitro Assay for Evaluation of Neurotrophic Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro Neurotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. In vitro assays for neural stem cell differentiation: induction of dopaminergic phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Differentiation and characterization of neural progenitors and neurons from mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NT-0249 Administration in Cryopyrin-Associated Periodic Syndrome (CAPS) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopyrin-Associated Periodic Syndromes (CAPS) are a group of rare autoinflammatory diseases driven by gain-of-function mutations in the NLRP3 gene, leading to excessive production of interleukin-1β (IL-1β) and systemic inflammation.[1] NT-0249 is an orally active, potent, and selective inhibitor of the NLRP3 inflammasome, a key component of the innate immune system that regulates inflammation.[2][3][4] These application notes provide detailed protocols for the administration of this compound in a preclinical mouse model of CAPS, along with quantitative data on its efficacy and a visualization of the underlying signaling pathway.
This compound has demonstrated therapeutic utility in a mouse model of CAPS by dose-dependently reducing multiple inflammatory biomarkers.[3] This document is intended to guide researchers in designing and executing preclinical studies to evaluate NLRP3 inhibitors like this compound.
Mechanism of Action and Signaling Pathway
This compound directly targets the NLRP3 protein, a central component of the inflammasome complex. In CAPS, mutations in NLRP3 lead to its constitutive activation, resulting in the assembly of the inflammasome, activation of caspase-1, and subsequent cleavage of pro-IL-1β into its active, pro-inflammatory form. This compound inhibits this process, thereby reducing the release of IL-1β and mitigating the inflammatory cascade.
NLRP3 Inflammasome Signaling Pathway in CAPS
Caption: NLRP3 inflammasome pathway in CAPS and inhibition by this compound.
Quantitative Data Presentation
The efficacy of this compound has been evaluated in a knock-in mouse model expressing a human gain-of-function NLRP3 allele (D305N), which recapitulates the clinical manifestations of CAPS.[3] Administration of this compound resulted in a dose-dependent reduction of key inflammatory markers.
Table 1: In Vivo Efficacy of this compound in a CAPS Mouse Model
| Dose of this compound | Analyte | Percent Reduction vs. Vehicle | Reference |
| 10 mg/kg (in chow) | Mature IL-1β (tissue homogenate) | Significant Reduction | [3] |
| 100 mg/kg (in chow) | Mature IL-1β (tissue homogenate) | Greater Reduction than 10 mg/kg | [3] |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Reference |
| Oral Bioavailability | 41% | [3] |
| Plasma Half-life | 0.74 hours | [3] |
Experimental Protocols
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for in vivo studies of this compound in CAPS mice.
Protocol 1: Administration of this compound in a CAPS Mouse Model (D305N)
This protocol describes the oral administration of this compound to mice expressing the D305N gain-of-function mutation in human NLRP3.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
D305N NLRP3 knock-in mice
-
Oral gavage needles (20-22 gauge, flexible tip)
-
Syringes
-
Animal balance
Procedure:
-
Animal Acclimatization:
-
House D305N NLRP3 knock-in mice in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow mice to acclimate for at least one week before the start of the experiment.
-
-
Preparation of this compound Formulation:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.
-
Prepare the vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Triturate the this compound powder with a small amount of the vehicle to create a smooth paste.
-
Gradually add the remaining vehicle to the paste while mixing continuously to achieve a uniform suspension.
-
-
Dosing:
-
Weigh each mouse to determine the precise dosing volume (typically 5-10 ml/kg).
-
Administer this compound or vehicle to the control group via oral gavage.
-
For chronic studies, this compound can also be formulated in the animal chow at specified concentrations (e.g., 10 mg/kg or 100 mg/kg).[3]
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of inflammation, such as skin lesions, joint swelling, and changes in body weight.
-
-
Sample Collection:
-
At the end of the study, collect blood samples via cardiac puncture or other approved methods.
-
Euthanize the mice and collect relevant tissues (e.g., skin, spleen, liver, peritoneal lavage fluid) for biomarker analysis.
-
-
Biomarker Analysis:
-
Measure levels of mature IL-1β and other inflammatory cytokines (e.g., IL-6, TNF-α) in serum and tissue homogenates using ELISA.
-
Analyze the expression and cleavage of inflammasome components (NLRP3, ASC, Caspase-1) in tissue lysates by Western blot.
-
Note: All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Conclusion
This compound is a promising therapeutic candidate for the treatment of CAPS, demonstrating clear efficacy in preclinical models. The protocols and data presented here provide a framework for the continued investigation of this compound and other NLRP3 inflammasome inhibitors. Careful consideration of experimental design, including appropriate animal models, dosing regimens, and endpoint analysis, is crucial for the successful preclinical development of these novel anti-inflammatory agents.
References
- 1. CAPS and NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Measuring the Effect of NT-0249 on C-reactive Protein (CRP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
NT-0249 is an orally bioavailable, potent, and selective inhibitor of the NLRP3 (NACHT, LRR, and PYD domains-containing protein 3) inflammasome, a key component of the innate immune system that drives inflammatory responses.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. This compound has demonstrated anti-inflammatory activity in preclinical models and early-phase human clinical trials.[3][4][5][6][7] A key biomarker for assessing the efficacy of anti-inflammatory agents is C-reactive protein (CRP), an acute-phase reactant synthesized by the liver in response to pro-inflammatory cytokines, primarily interleukin-6 (IL-6). This document provides detailed application notes and protocols for measuring the effect of this compound on CRP levels.
Mechanism of Action: this compound and the NLRP3 Inflammasome Pathway
This compound exerts its anti-inflammatory effects by directly inhibiting the NLRP3 inflammasome. The activation of the NLRP3 inflammasome is a two-step process: priming and activation. The priming step, often initiated by microbial components or endogenous cytokines, leads to the upregulation of NLRP3 and pro-IL-1β transcription via the NF-κB pathway. The activation step is triggered by a diverse range of stimuli, leading to the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[1][8] By inhibiting the NLRP3 inflammasome, this compound blocks this cascade, thereby reducing the production of IL-1β and subsequent downstream inflammatory responses, including the production of CRP.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sanofiventures.com [sanofiventures.com]
- 5. nodthera.com [nodthera.com]
- 6. NodThera Announces Positive Phase 1 Study Readouts for the NLRP3 Inflammasome Inhibitors NT-0796 and this compound [prnewswire.com]
- 7. sofinnovapartners.com [sofinnovapartners.com]
- 8. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NT-0249 in Preclinical Astrogliosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astrogliosis is a reactive cellular process involving astrocytes, a type of glial cell in the central nervous system (CNS), in response to injury or disease. While it is a protective mechanism, chronic or excessive astrogliosis can be detrimental and contribute to the pathology of various neurological disorders. NT-0249 is a brain-penetrant inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a key signaling platform in the innate immune system that has been implicated in driving neuroinflammation and astrogliosis.[1][2][3][4] These application notes provide a comprehensive overview of the use of this compound for studying astrogliosis in preclinical models, with a focus on a diet-induced obesity (DIO) mouse model.[5][6]
Mechanism of Action
This compound exerts its anti-inflammatory effects by directly inhibiting the assembly and activation of the NLRP3 inflammasome.[7][8][9][10] In astrocytes, activation of the NLRP3 inflammasome by various stimuli, including metabolic stressors, leads to the activation of caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, active forms.[3][11][12] These cytokines can then act in an autocrine or paracrine manner to promote a reactive astrocytic state, characterized by cellular hypertrophy and increased expression of intermediate filament proteins such as glial fibrillary acidic protein (GFAP).[5][6] By inhibiting NLRP3, this compound blocks this cascade, thereby reducing the production of mature IL-1β and IL-18 and mitigating the downstream processes that lead to astrogliosis.[11][13]
Data Presentation
The following tables summarize the expected quantitative outcomes from preclinical studies investigating the effect of this compound on astrogliosis markers in a diet-induced obesity (DIO) mouse model.
Table 1: Effect of this compound on Glial Fibrillary Acidic Protein (GFAP) Expression in the Hypothalamus of DIO Mice
| Treatment Group | GFAP Positive Cells (cells/mm²) | Percent Area of GFAP Staining (%) |
| Lean Control | Data not available in reviewed literature | Data not available in reviewed literature |
| DIO Vehicle | Data not available in reviewed literature | Data not available in reviewed literature |
| DIO + this compound (100 mg/kg, p.o., t.i.d.) | Data not available in reviewed literature | Data not available in reviewed literature |
Note: While the primary literature reports that this compound blocks the increase in hypothalamic GFAP expression in DIO mice, specific quantitative data were not provided.[5][6]
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in the Hypothalamus of DIO Mice
| Treatment Group | IL-1β (pg/mg protein) | IL-18 (pg/mg protein) |
| Lean Control | Data not available in reviewed literature | Data not available in reviewed literature |
| DIO Vehicle | Data not available in reviewed literature | Data not available in reviewed literature |
| DIO + this compound (100 mg/kg, p.o., t.i.d.) | Data not available in reviewed literature | Data not available in reviewed literature |
Note: As this compound inhibits the NLRP3 inflammasome which is responsible for the maturation of IL-1β and IL-18, a reduction in the levels of these cytokines is the expected outcome. Specific quantitative data from the DIO astrogliosis model were not available in the reviewed literature.
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model for Astrogliosis
This protocol describes the induction of obesity and associated hypothalamic astrogliosis in mice through a high-fat diet.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
High-fat diet (HFD; 60% kcal from fat)
-
Standard chow diet (control)
-
Animal caging and husbandry supplies
Procedure:
-
Acclimate male C57BL/6J mice to the animal facility for at least one week.
-
Randomly assign mice to two groups: Control (standard chow) and DIO (HFD).
-
House the mice individually or in small groups with ad libitum access to their respective diets and water for 12-16 weeks.
-
Monitor body weight and food intake weekly.
-
After the dietary induction period, confirm the obese phenotype by measuring body weight, and optionally, by assessing glucose tolerance or body composition.
-
At the end of the study, mice are euthanized, and brain tissue is collected for analysis of astrogliosis markers. The hypothalamus is a key region of interest in this model.[14][15][16]
Administration of this compound
This protocol outlines the oral administration of this compound to DIO mice.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg).
-
For the treatment phase, administer this compound or vehicle to the DIO mice via oral gavage. A typical dosing regimen is 100 mg/kg, three times a day (t.i.d.), for 28 days.[7]
-
Continue to monitor body weight and general health of the animals throughout the treatment period.
-
At the end of the treatment period, collect brain tissue for analysis.
Immunohistochemical Analysis of Astrogliosis
This protocol describes the staining and quantification of GFAP, a marker of reactive astrocytes, in brain tissue.
Materials:
-
Formalin or paraformaldehyde (PFA) for tissue fixation
-
Sucrose solutions for cryoprotection
-
Cryostat or microtome
-
Microscope slides
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody: anti-GFAP
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope and imaging software
Procedure:
-
Perfuse the mice with saline followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in a sucrose gradient (e.g., 15% then 30%) until it sinks.
-
Freeze the brain and cut coronal sections (e.g., 30 µm thick) containing the hypothalamus using a cryostat.
-
Mount the sections on microscope slides.
-
Wash the sections with PBS.
-
Permeabilize and block non-specific binding by incubating in blocking solution for 1 hour at room temperature.
-
Incubate the sections with the primary anti-GFAP antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstain with DAPI.
-
Wash with PBS and mount the coverslips with mounting medium.
-
Acquire images using a fluorescence microscope.
-
Quantify astrogliosis by measuring the number of GFAP-positive cells or the percentage of the area covered by GFAP immunofluorescence using image analysis software.
Visualizations
Caption: this compound inhibits NLRP3 inflammasome-mediated astrogliosis.
Caption: Experimental workflow for studying this compound in a DIO model.
Caption: TGF-β signaling pathway in astrogliosis.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | NLRP3 Inflammasome in Neurological Diseases, from Functions to Therapies [frontiersin.org]
- 4. nodthera.com [nodthera.com]
- 5. researchgate.net [researchgate.net]
- 6. Reversal of High Fat Diet-Induced Obesity, Systemic Inflammation, and Astrogliosis by the NLRP3 Inflammasome Inhibitors this compound and NT-0796 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Inflammasome NLRP3 inhibitor | TargetMol [targetmol.com]
- 10. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1 H-pyrazol-4-yl)({[(2 S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NLRP3 inflammasome regulates astrocyte transformation in brain injury induced by chronic intermittent hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Hypothalamic Gliosis Associated With High-Fat Diet Feeding Is Reversible in Mice: A Combined Immunohistochemical and Magnetic Resonance Imaging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Profound weight loss induces reactive astrogliosis in the arcuate nucleus of obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Solubilizing NT-0249 in DMSO for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
NT-0249 is a potent and orally active inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome, demonstrating significant anti-inflammatory properties.[1][2][3][4][5] Its therapeutic potential is under investigation for a range of inflammatory diseases.[6][7] Due to its hydrophobic nature, this compound requires a suitable organic solvent for dissolution before its application in aqueous cell culture media. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro studies. This document provides detailed protocols for the solubilization of this compound in DMSO and its subsequent application in cell culture experiments, ensuring optimal activity and minimal solvent-induced cytotoxicity.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets the NLRP3 inflammasome, a key component of the innate immune system responsible for the production of pro-inflammatory cytokines IL-1β and IL-18.[4] Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous inflammatory disorders. This compound has been shown to potently inhibit IL-1β release in various cellular assays.[8][9]
Chemical Properties of this compound:
| Property | Value | Reference |
| CAS Number | 2763617-39-4 | [1][5] |
| Molecular Formula | C₂₂H₂₈N₅NaO₄S (sodium salt) / C₂₂H₂₉N₅O₄S (free base) | [5][10] |
| Molecular Weight | 481.54 g/mol (sodium salt) / 459.56 g/mol (free base) | [5][10] |
| Target | NLRP3 Inflammasome | [1][2][4] |
| Pathway | Immunology/Inflammation | [5][10] |
Solubility of this compound
This compound is sparingly soluble in aqueous solutions but exhibits good solubility in dimethyl sulfoxide (DMSO).[1] Commercially available sources indicate that this compound can be dissolved in DMSO to prepare concentrated stock solutions.
Quantitative Solubility Data:
| Solvent | Concentration | Reference |
| DMSO | 10 mM | [8][9] |
| DMSO | 100 mg/mL (217.60 mM); may require sonication | [10] |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro studies.
Materials:
-
This compound powder (ensure you have the correct molecular weight for the form you are using, i.e., sodium salt or free base)
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution of this compound sodium salt (MW: 481.54 g/mol ), you would need 0.0048154 g (4.82 mg).
-
Dissolution:
-
Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If the compound does not fully dissolve, brief sonication (5-10 minutes) in a water bath can be applied to aid dissolution.[10]
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability. A product data sheet suggests storage at -80°C for up to 6 months in solvent.[10]
-
Preparation of Working Solutions for Cell Culture
It is crucial to minimize the final concentration of DMSO in the cell culture medium to avoid cytotoxicity. Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant adverse effects.[11] However, the optimal concentration should be determined for each specific cell line and experimental condition.
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (if necessary): For preparing a range of concentrations for dose-response experiments, it is recommended to perform serial dilutions of the stock solution in DMSO.[3][12] This ensures that the volume of DMSO added to each well remains constant.
-
Dilution into Culture Medium:
-
Pre-warm the complete cell culture medium to 37°C.
-
Directly add the required volume of the this compound stock solution (or a serially diluted solution) to the pre-warmed medium. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution. This will result in a final DMSO concentration of 0.1%.
-
Immediately mix the solution gently by swirling or pipetting to ensure homogenous distribution and prevent precipitation of the compound.[13]
-
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of treating cells with the same final concentration of DMSO as used for the highest concentration of this compound, but without the compound.[13]
Diagrams
Experimental Workflow for Solubilizing and Using this compound
References
- 1. This compound | NLR | 2763617-39-4 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Inflammasome NLRP3 inhibitor | TargetMol [targetmol.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. sanofiventures.com [sanofiventures.com]
- 7. nodthera.com [nodthera.com]
- 8. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 9. This compound free base | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 10. file.medchemexpress.eu [file.medchemexpress.eu]
- 11. lifetein.com [lifetein.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Oral Administration of NT-0249 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NT-0249 is an orally active, potent, and selective inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[1] The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, drives the maturation and secretion of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. These application notes provide a summary of preclinical rodent studies investigating the oral administration of this compound, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound exerts its anti-inflammatory effects by directly targeting and inhibiting the NLRP3 inflammasome complex, thereby preventing the cleavage of pro-caspase-1 into its active form, caspase-1. This, in turn, blocks the processing and release of the pro-inflammatory cytokines IL-1β and IL-18.
Quantitative Data Summary
The following tables summarize the quantitative data from key rodent studies involving the oral administration of this compound.
Table 1: Diet-Induced Obesity (DIO) Mouse Model
| Parameter | Details | Reference |
| Animal Model | C57BL/6J mice with diet-induced obesity | |
| Dosage | 100 mg/kg | |
| Administration | Oral (p.o.), three times a day | |
| Duration | 28 days | |
| Key Outcomes | - ~6.8% reduction in body weight- Reduced systemic inflammation (sVCAM-1, suPAR)- Reduced astrocyte formation |
Table 2: Cryopyrin-Associated Periodic Syndrome (CAPS) Mouse Model
| Parameter | Details | Reference |
| Animal Model | Mice expressing a human gain-of-function NLRP3 allele (D305N) | [1] |
| Dosage | 10 and 100 mg/kg | [1] |
| Administration | Oral (p.o.) | [1] |
| Duration | Not specified | [1] |
| Key Outcomes | - Dose-dependent reduction in multiple inflammatory biomarkers- Decreased mature IL-1β levels in tissue homogenates | [1] |
Table 3: Acute Peritonitis Mouse Model
| Parameter | Details | Reference |
| Animal Model | Wild-type mice | [1] |
| Dosage | 0.1, 0.3, 1, 3, and 10 mg/kg | [1] |
| Administration | Oral (p.o.) | [1] |
| Challenge | Intraperitoneal (i.p.) injections of LPS and ATP | [1] |
| Key Outcomes | - Dose-dependent inhibition of IL-1β release in peritoneal lavage fluid | [1] |
Experimental Protocols
Protocol 1: Diet-Induced Obesity (DIO) Mouse Model
This protocol describes the induction of obesity in mice and subsequent treatment with this compound to assess its effects on body weight and inflammatory biomarkers.
Materials:
-
C57BL/6J mice
-
High-fat diet (e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Equipment for oral gavage
-
ELISA kits for sVCAM-1 and suPAR
-
Histology equipment and reagents for astrocyte staining (e.g., GFAP)
Procedure:
-
Acclimatization: Acclimatize male C57BL/6J mice (e.g., 6-8 weeks old) to the housing conditions for at least one week.
-
Obesity Induction: Feed mice a high-fat diet for a specified period (e.g., 10-16 weeks) until a significant increase in body weight is observed compared to a control group on a standard chow diet.
-
Treatment:
-
Randomly assign the obese mice to treatment and vehicle control groups.
-
Administer this compound (100 mg/kg) or vehicle orally three times a day for 28 days.
-
-
Monitoring:
-
Monitor body weight regularly throughout the study.
-
Observe the general health of the animals daily.
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, collect blood samples via cardiac puncture and process to obtain serum.
-
Analyze serum levels of sVCAM-1 and suPAR using ELISA kits according to the manufacturer's instructions.
-
Perfuse the animals and collect brain tissue for histological analysis.
-
Perform immunohistochemistry for GFAP to assess astrocyte formation.
-
Protocol 2: Cryopyrin-Associated Periodic Syndrome (CAPS) Mouse Model
This protocol outlines the use of a genetically modified mouse model of CAPS to evaluate the in vivo efficacy of this compound.
Materials:
-
Mice expressing a human gain-of-function NLRP3 allele (e.g., D305N)
-
This compound
-
Vehicle for oral administration
-
Equipment for oral gavage
-
Reagents and equipment for tissue homogenization
-
ELISA kit for mouse IL-1β
Procedure:
-
Animal Model: Utilize a colony of mice genetically engineered to express a constitutively active form of human NLRP3 (e.g., D305N knock-in). These mice spontaneously develop an inflammatory phenotype.
-
Treatment:
-
Administer this compound orally at desired doses (e.g., 10 and 100 mg/kg) to the CAPS mice. The frequency and duration of treatment should be determined based on the study objectives.
-
Include a vehicle-treated control group.
-
-
Sample Collection:
-
At the end of the study, euthanize the mice and collect relevant tissues (e.g., spleen, liver, peritoneal cells).
-
-
Tissue Homogenization and Analysis:
-
Homogenize the collected tissues in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
Measure the concentration of mature IL-1β in the tissue homogenates using an ELISA kit.
-
Protocol 3: Acute Peritonitis Mouse Model
This protocol details the induction of acute inflammation in the peritoneal cavity of mice and the assessment of the inhibitory effect of this compound.
Materials:
-
Wild-type mice (e.g., C57BL/6J)
-
This compound
-
Vehicle for oral administration
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
Sterile phosphate-buffered saline (PBS)
-
ELISA kits for mouse IL-1β and IL-6
Procedure:
-
Treatment: Administer this compound orally at various doses (0.1, 0.3, 1, 3, and 10 mg/kg) or vehicle to the mice.
-
Inflammation Induction:
-
At a specified time after this compound administration (e.g., 1 hour), inject LPS intraperitoneally (e.g., 20 mg/kg).
-
After a further interval (e.g., 2 hours after LPS), inject ATP intraperitoneally (e.g., 500 mg/kg).
-
-
Sample Collection:
-
Shortly after the ATP challenge (e.g., 30-60 minutes), euthanize the mice.
-
Collect peritoneal lavage fluid by injecting and then withdrawing a known volume of sterile PBS into the peritoneal cavity.
-
-
Cytokine Analysis:
-
Centrifuge the lavage fluid to remove cells.
-
Measure the concentrations of IL-1β and IL-6 in the supernatant using ELISA kits.
-
Conclusion
The preclinical rodent studies on the oral administration of this compound demonstrate its potential as a therapeutic agent for diseases driven by NLRP3-mediated inflammation. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of this compound in various disease models. These studies show that this compound is orally bioavailable and effective in reducing inflammation in models of obesity, systemic autoinflammatory disease, and acute peritonitis. Further research is warranted to fully elucidate its therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting NT-0249 Insolubility in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of NT-0249. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to address these issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous buffer?
A1: this compound is a hydrophobic molecule with low intrinsic aqueous solubility. Precipitation typically occurs when a concentrated stock solution of this compound, usually prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer. This "crashing out" happens because the aqueous environment cannot maintain the solubility of the hydrophobic compound as the concentration of the organic co-solvent decreases.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a high-concentration stock solution of this compound is DMSO. This compound and its free base form exhibit high solubility in DMSO.[1][2][3][4] For example, the solubility of this compound free base in DMSO is 100 mg/mL, which is equivalent to 217.60 mM.[2][3]
Q3: What is the maximum concentration of DMSO that is generally acceptable in cell-based assays?
A3: To minimize solvent-induced toxicity or off-target effects, the final concentration of DMSO in most cell-based assays should be kept as low as possible, ideally at or below 0.5%. However, the tolerance to DMSO can vary significantly between different cell lines and experimental conditions. It is always recommended to perform a vehicle control experiment to assess the impact of the DMSO concentration on your specific assay.
Q4: Can I use sonication or heating to dissolve this compound in my aqueous buffer?
A4: Gentle warming to 37°C and brief sonication can aid in the dissolution of this compound when diluting a DMSO stock into an aqueous buffer.[5] However, it is crucial to be cautious with heating, as excessive temperatures can lead to compound degradation. If precipitation occurs upon cooling to your experimental temperature, the solution is supersaturated and not stable.
Q5: Are there alternative methods to improve the aqueous solubility of this compound for my experiments?
A5: Yes, several formulation strategies can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound. These include the use of co-solvents, pH adjustment (if the compound is ionizable), surfactants, or complexation agents like cyclodextrins. For in vivo studies, this compound has been formulated as a suspension using vehicles such as 0.5% carboxymethyl cellulose.[6]
Troubleshooting Guide for this compound Precipitation
If you are observing precipitation of this compound during your experiments, follow this step-by-step troubleshooting guide.
References
- 1. This compound free base | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 5. This compound | Inflammasome NLRP3 inhibitor | TargetMol [targetmol.com]
- 6. This compound | NLR | 2763617-39-4 | Invivochem [invivochem.com]
Technical Support Center: Optimizing NT-0249 Concentration for Inflammasome Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NT-0249 for effective NLRP3 inflammasome inhibition. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and peripherally restricted small molecule inhibitor of the NLRP3 inflammasome.[1][2] Its primary mechanism of action is the inhibition of NLRP3 inflammasome assembly and subsequent activation.[3] This prevents the cleavage of pro-caspase-1 into its active form, thereby blocking the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[3]
Q2: How should I prepare this compound for in vitro experiments?
A2: this compound is typically supplied as a powder. For cell-based assays, it is recommended to first prepare a stock solution in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).[4] Subsequently, this stock solution can be serially diluted in your cell culture medium to achieve the desired final concentrations. To avoid precipitation, it is advisable to pre-warm both the stock solution and the culture medium to 37°C before dilution.[4] If precipitation occurs, ultrasonic heating may be used to redissolve the compound.[4]
Q3: What is the recommended concentration range for this compound in cell culture experiments?
A3: The optimal concentration of this compound will vary depending on the cell type, the specific NLRP3 activator used, and the experimental endpoint being measured. Based on published data, effective concentrations for significant inhibition of IL-1β and IL-18 release in human peripheral blood mononuclear cells (PBMCs) and other immune cells are in the nanomolar to low micromolar range.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Is this compound cytotoxic at effective concentrations?
A4: Published studies have shown that this compound is well-tolerated and does not exhibit significant cytotoxicity at concentrations effective for NLRP3 inflammasome inhibition.[2][6] However, it is good practice to perform a cytotoxicity assay (e.g., LDH release or MTT assay) in parallel with your inflammasome inhibition experiments to confirm that the observed effects are not due to cell death.
Troubleshooting Guides
Problem 1: I am not observing any inhibition of inflammasome activation with this compound.
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Possible Cause: Incorrect preparation or storage of this compound.
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Solution: Ensure that this compound is fully dissolved in the stock solution and that the final concentration in the cell culture medium is accurate. Store the stock solution at -20°C or -80°C as recommended by the supplier to maintain its stability.[4]
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Possible Cause: Ineffective priming or activation of the inflammasome.
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Solution: Verify that your cells are properly primed (e.g., with LPS) to induce the expression of NLRP3 and pro-IL-1β. Confirm that your NLRP3 activator (e.g., ATP, nigericin, MSU crystals) is potent and used at an optimal concentration.
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Possible Cause: Cell type is not responsive to the chosen activator or this compound.
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Solution: Ensure that the cell line you are using expresses all the necessary components of the NLRP3 inflammasome. Some cell lines may require specific stimuli to activate the inflammasome. Confirm the responsiveness of your cell line to NLRP3 inhibition from literature or preliminary experiments.
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Problem 2: I am observing high background inflammation or spontaneous inflammasome activation.
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Possible Cause: Endotoxin contamination in reagents or cell culture.
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Solution: Use endotoxin-free reagents and screen all your solutions, including cell culture media and buffers, for endotoxin contamination. Maintain sterile cell culture techniques to prevent microbial contamination.
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Possible Cause: Cell stress due to over-confluency or harsh handling.
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Solution: Do not let your cells become over-confluent. Handle cells gently during passaging and experimental setup to minimize stress-induced inflammasome activation.
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Problem 3: My results are inconsistent between experiments.
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Possible Cause: Variability in cell passage number or health.
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Solution: Use cells within a consistent and low passage number range for all experiments. Regularly monitor cell health and morphology.
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Possible Cause: Inconsistent timing of priming, inhibitor treatment, and activation.
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Solution: Adhere to a strict and consistent timeline for each step of the experiment. The duration of priming, pre-incubation with this compound, and stimulation with the activator can significantly impact the results.
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Data Presentation
The following tables summarize the in vitro potency of this compound in inhibiting NLRP3 inflammasome activation across different assays and cell types.
Table 1: In Vitro Inhibition of IL-1β Release by this compound
| Cell Type | Activator | IC50 (µM) |
| Human PBMCs | LPS + ATP | 0.012 |
| Human PBMCs | LPS + Nigericin | Not Reported |
| Human Whole Blood | LPS + ATP | 1.3 |
Data compiled from a 2024 publication in ACS Pharmacology & Translational Science.[3]
Table 2: In Vitro Inhibition of IL-18 Release by this compound
| Cell Type | Activator | IC50 (µM) |
| Human PBMCs | LPS + ATP | 0.012 |
Data compiled from a 2024 publication in ACS Pharmacology & Translational Science.[3]
Table 3: Inhibition of ASC Speck Formation by this compound
| Cell Line | Activator | IC50 (µM) |
| THP-1 (ASC-GFP) | LPS + Nigericin | 0.028 |
Data compiled from a 2024 publication in ACS Pharmacology & Translational Science.[3]
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay in Human PBMCs
Materials:
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Human Peripheral Blood Mononuclear Cells (PBMCs)
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RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
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Lipopolysaccharide (LPS)
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Adenosine triphosphate (ATP) or Nigericin
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This compound
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DMSO (for this compound stock solution)
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Phosphate Buffered Saline (PBS)
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ELISA kit for human IL-1β or IL-18
Methodology:
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Cell Seeding: Seed human PBMCs in a 96-well plate at a density of 2-5 x 10^5 cells/well in complete RPMI-1640 medium and allow them to adhere for 2-4 hours.
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Priming: Prime the cells with LPS (e.g., 100 ng/mL) for 3-4 hours at 37°C in a 5% CO2 incubator. This step upregulates the expression of NLRP3 and pro-IL-1β.
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Inhibitor Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium from a DMSO stock. Add the diluted this compound or vehicle control (DMSO) to the primed cells and pre-incubate for 30-60 minutes.
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Inflammasome Activation: Add the NLRP3 activator, such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM), to the wells and incubate for 30-60 minutes at 37°C.
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Sample Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatants for cytokine analysis.
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Cytokine Measurement: Quantify the concentration of mature IL-1β or IL-18 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
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Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle-treated control and determine the IC50 value.
Mandatory Visualizations
Here are diagrams to visualize key pathways and workflows related to this compound and inflammasome inhibition.
Caption: NLRP3 Inflammasome Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound-mediated inflammasome inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. A comprehensive guide to studying inflammasome activation and cell death | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Inflammasome NLRP3 inhibitor | TargetMol [targetmol.com]
- 5. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
Potential off-target effects of NT-0249 in cellular assays
Technical Support Center: NT-0249
Disclaimer: this compound is a hypothetical compound developed for illustrative purposes within this guide. The data, pathways, and protocols presented are fictional but designed to reflect common challenges encountered with novel kinase inhibitors in a research setting.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and characterize potential off-target effects of this compound, a selective inhibitor of Kinase X (KX), in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for this compound?
A1: Off-target effects are unintended interactions of a drug, like this compound, with cellular components other than its primary target, Kinase X.[1][2] These interactions are a concern because the ATP-binding pocket, which this compound targets, is structurally similar across many kinases.[2][3] This can lead to the inhibition of other kinases, causing misleading experimental results, unexpected cellular phenotypes, or toxicity that complicates data interpretation.[3][4]
Q2: What is the known kinase selectivity profile of this compound?
A2: this compound was designed as a potent and selective inhibitor of Kinase X. However, like many kinase inhibitors, it exhibits some activity against other kinases at higher concentrations.[5] Below is the summary of its activity (IC50) against a panel of representative kinases.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Family | Notes |
| Kinase X (KX) | 5 | On-Target | Primary Target |
| Kinase A (KA) | 85 | TK | Structurally related kinase |
| Kinase B (KB) | 250 | CMGC | Potential off-target |
| Kinase C (KC) | > 10,000 | AGC | No significant activity |
| Kinase D (KD) | 750 | CAMK | Potential weak off-target |
| Kinase E (KE) | > 10,000 | STE | No significant activity |
Data are representative and may vary slightly between assay formats.
Q3: How can I differentiate between on-target and off-target effects of this compound?
A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation.[1] Key strategies include:
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Dose-Response Correlation: On-target effects should correlate with the IC50 for Kinase X.[1] If a phenotype occurs at concentrations significantly higher than the IC50 for KX, it may be an off-target effect.[2]
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Use of a Structurally Different Inhibitor: Treat cells with another selective Kinase X inhibitor that has a different chemical scaffold. If this second inhibitor reproduces the phenotype, it is more likely an on-target effect.[1][6]
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Rescue Experiments: Overexpress a version of Kinase X that is mutated to be resistant to this compound. If the phenotype is reversed in these cells, it confirms an on-target mechanism.[1]
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Target Engagement Assays: Use methods like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to Kinase X in your cells at the concentrations being used.[1][2]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity Observed in Cell Line Alpha
Question: "I'm using this compound in Alpha cell lines. I see significant cell death at 300 nM, a concentration that should be selective for Kinase X. Why is this happening?"
Possible Cause: The observed cytotoxicity may be due to the inhibition of an off-target kinase that is essential for the survival of the Alpha cell line. Based on the selectivity profile (Table 1), Kinase B (IC50 = 250 nM) is a likely candidate.
Troubleshooting Steps:
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Confirm the Dose-Response: Perform a detailed cell viability assay (e.g., MTS or CellTiter-Glo) with a finer concentration gradient of this compound to precisely determine the EC50 for cytotoxicity.
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Assess Kinase B Inhibition:
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Use Western blotting to probe for the phosphorylation of a known, direct substrate of Kinase B. A decrease in phosphorylation in this compound-treated cells would suggest inhibition of Kinase B.
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If a selective Kinase B inhibitor is available, test whether it phenocopies the cytotoxicity caused by this compound.
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Knockdown/Knockout Validation: Use siRNA or CRISPR to reduce the expression of Kinase B in Alpha cells. If knockdown of Kinase B results in a similar cytotoxic phenotype, it strongly suggests this off-target interaction is the cause.
Table 2: Hypothetical Effects of this compound in Different Cell Lines
| Cell Line | Kinase X Expression | Kinase B Expression | Expected Effect (On-Target) | Observed Effect at 300 nM | Likely Cause |
| Beta | High | Low | Reduced Proliferation | Reduced Proliferation | On-target (KX inhibition) |
| Alpha | High | High | Reduced Proliferation | High Cytotoxicity | Off-target (KB inhibition) |
| Gamma | Low | High | Minimal Effect | Minimal Effect | Low on-target expression |
Issue 2: Altered Phosphorylation of a Non-Target Protein
Question: "My Western blot shows a significant decrease in the phosphorylation of Protein Y after treating cells with this compound. Protein Y is not a known substrate of Kinase X. Is this an off-target effect?"
Possible Cause: This is a strong indicator of an off-target effect. This compound could be directly inhibiting an upstream kinase of Protein Y or indirectly affecting a parallel signaling pathway.[7][8]
Troubleshooting Steps:
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Consult Kinase Databases: Use resources like PhosphoSitePlus® or literature searches to identify known upstream kinases that phosphorylate Protein Y.
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Perform an In Vitro Kinase Assay: Test this compound directly against the candidate upstream kinases for Protein Y in a cell-free biochemical assay to see if it has inhibitory activity.
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Conduct a Broad Kinase Profile: For a comprehensive analysis, submit this compound to a commercial kinase profiling service. This will test the compound against hundreds of kinases to identify unexpected off-targets.[9][10]
Mandatory Visualizations
Caption: Intended on-target pathway of this compound inhibiting Kinase X.
Caption: Potential off-target mechanism of this compound.
Caption: Experimental workflow for troubleshooting off-target effects.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS-based)
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Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
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Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
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Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
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MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
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Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
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Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis: Normalize the absorbance values to the vehicle control wells and plot the percentage of cell viability against the logarithm of the compound concentration. Calculate the EC50 value using a suitable curve-fitting model (e.g., four-parameter logistic).
Protocol 2: Western Blotting for Phospho-Proteins
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Cell Treatment & Lysis: Plate cells and treat with the desired concentrations of this compound for the appropriate time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Sample Preparation: Normalize protein amounts for each sample and add Laemmli sample buffer. Denature the samples by heating at 95°C for 5 minutes.
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SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Substrate B) overnight at 4°C with gentle agitation.
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Washing: Wash the membrane three times with TBST for 10 minutes each.
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Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
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Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein (e.g., GAPDH or β-actin).
Protocol 3: In Vitro Kinase Profiling Assay (General)
Note: This is a generalized protocol. Specifics will vary based on the commercial service provider or in-house platform.[11]
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Compound Submission: Prepare this compound at a high stock concentration (e.g., 10 mM in 100% DMSO) as specified by the service provider.
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Assay Format: The service will typically use a radiometric (e.g., HotSpot) or fluorescence-based assay.[11][12]
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Kinase Reaction: In a microplate, a panel of recombinant human kinases is incubated with a specific substrate and radiolabeled ATP ([γ-33P]-ATP) in the presence of a fixed concentration of this compound (e.g., 1 µM).
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Reaction Termination and Capture: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.
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Detection: Unincorporated [γ-33P]-ATP is washed away, and the radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is measured by a scintillation counter.
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Data Analysis: The activity of each kinase in the presence of this compound is compared to a vehicle control (DMSO). The results are typically reported as "% Inhibition" or "% Remaining Activity". Hits are often defined as kinases showing >50% or >75% inhibition. Follow-up dose-response assays are then performed on these hits to determine IC50 values.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. encountering-unpredicted-off-target-effects-of-pharmacological-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological approaches to understanding protein kinase signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
Technical Support Center: NT-0249 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NLRP3 inflammasome inhibitor, NT-0249, in in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may lead to variability in in vivo studies with this compound.
Q1: We are observing significant variability in the therapeutic efficacy of this compound between experimental groups. What are the potential causes?
A1: Variability in the efficacy of this compound can stem from several factors:
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Animal-Specific Factors:
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Sex Differences: The activation of the NLRP3 inflammasome and the response to its inhibitors can be influenced by sex hormones. It is crucial to either use animals of a single sex or properly balance and stratify the experimental groups by sex and analyze the data accordingly.
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Gut Microbiome: The composition of the gut microbiota can significantly impact systemic inflammation and the host's response to NLRP3 inhibitors. Diet, housing conditions, and prior antibiotic use can alter the microbiome, leading to varied responses. Consider normalizing the microbiome through co-housing or fecal microbiota transplantation if this is a suspected source of variability.
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Genetic Background: The genetic background of the mouse strain used can influence the baseline inflammatory state and the magnitude of the response to this compound. Ensure that the same strain is used across all experiments and that control and experimental groups are appropriately matched.
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Experimental Procedure Factors:
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Dosing and Formulation: Inconsistent formulation or administration of this compound can lead to variable drug exposure. Ensure the compound is fully solubilized and administered consistently. For oral gavage, ensure the correct volume is delivered each time without causing undue stress to the animals. When administering in chow, ensure homogenous mixing and monitor food intake to confirm consistent dosing.[1]
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Timing of Administration: The short half-life of this compound in mice (approximately 0.74 hours) necessitates careful consideration of the timing of administration relative to the induction of the inflammatory stimulus and endpoint measurements.[1] Inconsistent timing can lead to significant differences in efficacy.
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Animal Handling and Stress: Stress from handling, housing conditions, or experimental procedures can activate the sympathetic nervous system and influence inflammatory responses, potentially confounding the effects of this compound. Acclimatize animals properly and handle them consistently and gently.
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Q2: We are seeing unexpected off-target effects or toxicity in our animals treated with this compound. How can we troubleshoot this?
A2: While this compound is a selective NLRP3 inhibitor, off-target effects or toxicity can occur, particularly at higher doses.[2][3]
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Dose-Response Evaluation: It is critical to perform a thorough dose-response study to identify the optimal therapeutic window for this compound in your specific model. This will help determine the lowest effective dose that minimizes the risk of off-target effects.[2]
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Vehicle Control: Always include a vehicle-only control group to distinguish the effects of the compound from those of the delivery vehicle.
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Monitor for Clinical Signs: Closely monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur. If toxicity is observed, consider reducing the dose or frequency of administration.
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Histopathological Analysis: At the end of the study, perform a histopathological analysis of major organs (liver, kidney, spleen, etc.) to assess for any signs of tissue damage.
Q3: How should we prepare this compound for oral administration in mice?
A3: The method of preparation depends on the mode of administration:
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Oral Gavage: For oral gavage, this compound can be formulated in a vehicle such as PEG400. The concentration should be calculated based on the desired dose and the volume to be administered (typically 5-10 mL/kg for mice). Ensure the compound is completely dissolved, which may require gentle warming or sonication. Always prepare the formulation fresh before each use.
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Medicated Chow: For chronic studies, administering this compound in the chow can be a less stressful method. This compound can be formulated into chow at specific concentrations (e.g., 73 mg/kg or 733 mg/kg of chow) to achieve target daily doses (e.g., 10 mg/kg or 100 mg/kg).[1] This requires specialized equipment for homogenous mixing to ensure consistent dosing. It is also important to measure food consumption to accurately track the dose received by each animal.
Q4: What are the recommended storage conditions for this compound?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in solvents like DMSO can be stored at -80°C for up to one year. For short-term storage, solutions can be kept at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Wild-Type Mice
| Parameter | Value |
| Oral Bioavailability (F%) | 41%[1] |
| Plasma Half-life (t½) | 0.74 hours[1] |
| Tmax (oral) | 0.25 hours |
| Cmax (10 mg/kg oral) | 2.9 µM |
| AUC (10 mg/kg oral) | 4.3 µM*h |
Data compiled from published preclinical studies.
Table 2: Dose-Dependent Inhibition of IL-1β in an Acute Peritonitis Mouse Model by this compound
| This compound Dose (mg/kg, oral) | IL-1β Reduction (%) |
| 1 | Significant reduction |
| 3 | Further significant reduction |
| 10 | Near baseline levels[1] |
Data represents the percentage reduction in IL-1β levels in peritoneal lavage fluid compared to vehicle-treated controls.[1]
Experimental Protocols
1. Diet-Induced Obesity (DIO) Mouse Model
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Animals: 8-week-old male C57BL/6J mice.
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Housing: Animals are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
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Diet:
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Control Group: Fed a standard chow diet (e.g., 10% kcal from fat).
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DIO Group: Fed a high-fat diet (HFD) (e.g., 45-60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.
-
-
This compound Administration:
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Formulation: this compound is suspended in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) in water.
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Dosing: Administer this compound orally (e.g., by gavage) at a dose of 100 mg/kg, three times a day, for a duration of 28 days.[4] A vehicle control group should be included.
-
-
Endpoint Analysis:
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Metabolic Parameters: Monitor body weight, food intake, fasting glucose, and insulin levels. Perform glucose and insulin tolerance tests.
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Inflammatory Biomarkers: Measure circulating levels of inflammatory cytokines (e.g., IL-1β, TNF-α) and other biomarkers (e.g., sVCAM-1, suPAR) in plasma or serum using ELISA or multiplex assays.[4]
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Tissue Analysis: Collect tissues such as liver, adipose tissue, and brain for histopathological analysis and measurement of inflammatory gene expression by qPCR.
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2. Cryopyrin-Associated Periodic Syndrome (CAPS) Mouse Model
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Animals: Mice expressing a human gain-of-function NLRP3 allele (e.g., D305N) that develop a spontaneous inflammatory phenotype.[1][2] Age- and sex-matched wild-type littermates serve as controls.
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Housing: Standard housing conditions as described for the DIO model.
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This compound Administration:
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Formulation: this compound is formulated into the chow at concentrations calculated to deliver specific daily doses (e.g., 10 mg/kg and 100 mg/kg).[1]
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Dosing: Animals are fed the medicated chow ad libitum for a specified period. Monitor food intake to ensure consistent dosing.
-
-
Endpoint Analysis:
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Clinical Signs: Monitor for clinical signs of inflammation, such as skin lesions, joint swelling, and changes in body weight.
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Inflammatory Biomarkers: Measure serum levels of inflammatory markers such as serum amyloid A (SAA), IL-1β, and IL-6.[1]
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Tissue Analysis: Collect tissues (e.g., spleen, skin, joints) for histopathology and to measure mature IL-1β levels to confirm target engagement.[1][2]
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Mandatory Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting sources of variability in this compound in vivo studies.
References
- 1. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1 H-pyrazol-4-yl)({[(2 S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
NT-0249 Technical Support Center: Stability and Storage for Research
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of the NLRP3 inflammasome inhibitor, NT-0249. Adherence to these guidelines is critical for ensuring the integrity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: For long-term storage, the solid form of this compound should be stored at -20°C.[1] Under these conditions, the compound is stable for up to three years.[1] For short-term storage, 4°C is acceptable for up to six months.
Q2: What are the recommended storage conditions for this compound in solvent?
A2: Stock solutions of this compound should be stored at -80°C for long-term stability, where they can be kept for up to one year.[1] For shorter periods, storage at -20°C for up to six months is also acceptable. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: How should this compound be shipped?
A3: this compound is typically shipped on blue ice or at ambient temperatures for short durations.[1] Upon receipt, it is crucial to transfer the compound to the recommended storage conditions immediately.
Q4: My this compound powder is a small amount and difficult to see in the vial. Is this normal?
A4: Yes, this is normal for small quantities of compounds. The powder may be dispersed and adhere to the vial walls due to static electricity during shipping. To ensure you recover the entire product, centrifuge the vial briefly before opening and adding solvent.[1]
Q5: I'm having trouble dissolving this compound. What should I do?
A5: this compound is soluble in DMSO (10 mM).[2] If you encounter solubility issues, gentle warming to 37°C or ultrasonication can aid in dissolution.[1] When preparing working solutions in aqueous media, it is best to first create a high-concentration stock in DMSO and then dilute it serially in your experimental buffer or medium to prevent precipitation.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or no experimental effect | Compound degradation due to improper storage. | Verify that both solid and stock solutions have been stored at the correct temperatures and protected from light. Use a fresh aliquot of the stock solution for your experiment. Consider running a quality control check, such as HPLC, to assess the purity of your compound. |
| Precipitation of the compound in aqueous media. | Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to maintain solubility and avoid solvent-induced toxicity. Prepare working solutions by serially diluting a high-concentration DMSO stock. Visually inspect for any precipitates after dilution.[1] | |
| Precipitate forms upon thawing of stock solution | The compound has a lower solubility at colder temperatures. | Before use, allow the vial to equilibrate to room temperature and then gently vortex to ensure the compound is fully redissolved. If precipitation persists, brief warming to 37°C or sonication may be necessary.[1] |
| Batch-to-batch variability in results | Differences in the purity or handling of different lots of the compound. | Always note the batch number of the compound used in your experiments. If you suspect variability, it is advisable to test new batches against a previously validated batch to ensure consistency. |
Stability Data
The following table summarizes the recommended storage conditions and expected stability of this compound in both solid and solution forms. This data is based on information from suppliers and general knowledge of small molecule inhibitors.
| Form | Storage Condition | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years[1] | Protect from light and moisture. |
| 4°C | Up to 6 months | For short-term storage only. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 6 months | Suitable for working aliquots. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
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Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening. Briefly centrifuge the vial to collect all the powder at the bottom.
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Calculation: this compound has a molecular weight of 481.54 g/mol .[1] To prepare a 10 mM stock solution, weigh out 4.82 mg of the compound and dissolve it in 1 mL of high-purity DMSO.
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Dissolution: Add the calculated volume of DMSO to the vial. Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[1]
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Storage: Aliquot the stock solution into single-use, light-protected vials and store at -80°C for long-term storage.
Protocol for Assessing this compound Stability by HPLC
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
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Objective: To assess the purity and degradation of this compound under specific storage conditions over time.
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Materials:
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This compound solid and stock solutions.
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HPLC-grade acetonitrile, methanol, and water.
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Formic acid or trifluoroacetic acid.
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A C18 reversed-phase HPLC column.
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HPLC system with a UV detector.
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Method:
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: Determined by UV-Vis scan (e.g., 254 nm).
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Injection Volume: 10 µL.
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-
Procedure:
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Prepare samples of this compound that have been subjected to various conditions (e.g., stored at different temperatures, exposed to light).
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Inject the samples into the HPLC system.
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Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the main this compound peak.
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Calculate the percentage of this compound remaining at each time point relative to a control sample stored under ideal conditions.
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Visualizations
Caption: The NLRP3 inflammasome is activated via a two-signal process, which this compound inhibits.
Caption: A typical experimental workflow for assessing the stability of this compound over time.
References
Interpreting unexpected results with NT-0249 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with NT-0249.
Troubleshooting and FAQs
Q1: We are observing significant weight loss in our animal models treated with this compound, which was not the primary endpoint of our study. Is this an expected outcome?
A1: Yes, this is a documented effect of this compound in preclinical models. While this compound is primarily an NLRP3 inflammasome inhibitor with anti-inflammatory activity, studies have shown that it can reverse high-fat diet-induced obesity in mice.[1][2] This effect is thought to be linked to the inhibition of NLRP3, which has been implicated in the pathogenesis of obesity and metabolic impairment.[1] The weight loss observed with this compound treatment in these models was comparable to that of the GLP-1 receptor agonist semaglutide.[1][2] However, the mechanism appears to be specific to obesity, as the drug caused only minimal weight loss in lean mice.[3]
Q2: Beyond weight loss, what other unexpected metabolic changes might we observe with this compound treatment?
A2: In addition to reversing obesity, this compound has been shown to improve several disease-relevant biomarkers.[1] Preclinical studies have demonstrated that NLRP3 inhibition with this compound can lead to enhanced improvements in biomarkers of acute phase response, cardiovascular inflammation, and lipid metabolism, beyond what is achieved by calorie restriction alone.[1][2] Specifically, this compound treatment has been shown to reduce hypothalamic gliosis and circulating biomarkers of cardiovascular disease risk.[1][2]
Q3: We are not seeing the expected anti-inflammatory effect in our in vitro assay. What could be the reason?
A3: There could be several reasons for a lack of efficacy in an in vitro setting. Consider the following:
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Cell Type and NLRP3 Expression: Ensure that your chosen cell line expresses all the necessary components of the NLRP3 inflammasome (NLRP3, ASC, pro-caspase-1) and that the inflammasome can be robustly activated.
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NLRP3 Activation Protocol: The NLRP3 inflammasome requires two signals for activation: a priming signal (e.g., LPS) to upregulate NLRP3 and pro-IL-1β expression, and an activation signal (e.g., ATP, nigericin) to trigger inflammasome assembly. Verify that both signals are being delivered effectively.
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This compound Concentration and Incubation Time: Review the dose-response and treatment timing. Ensure that the concentration of this compound is appropriate for your system and that it is added prior to or concurrently with the activation signal.
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Assay Readout: Confirm that your readout for inflammation is directly downstream of NLRP3 activation, such as IL-1β or IL-18 secretion.
Q4: What is the established mechanism of action for this compound?
A4: this compound is a potent and selective oral, small molecule inhibitor of the NLRP3 inflammasome.[4][5] The NLRP3 inflammasome is a multi-protein complex that plays a key role in the innate immune system.[6] Upon activation by various stimuli, it promotes the cleavage of pro-caspase-1 to active caspase-1, which in turn cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms.[6] this compound directly inhibits the NLRP3 protein, thereby preventing inflammasome assembly and the subsequent release of IL-1β and IL-18.[3][7]
Data Presentation
Table 1: Summary of this compound Phase 1 Clinical Trial Outcomes
| Parameter | Finding | Citation |
| Safety and Tolerability | Safe and well-tolerated. | [4][5][8] |
| Pharmacokinetics (PK) | Proportional increases in drug exposure with increasing dose; suitable for once-daily dosing. | [4][8][9] |
| Pharmacodynamics (PD) | Dose-dependent inhibition of stimulated IL-1β and IL-18 in ex vivo blood samples. | [4][9] |
| Brain Penetration | Demonstrated high levels of brain penetration with measurable concentrations in cerebrospinal fluid (CSF). | [10] |
| Anti-inflammatory Effects | Significant reductions in key inflammatory biomarkers, C-reactive protein (CRP) and fibrinogen, in healthy volunteers. | [10] |
Table 2: Summary of Preclinical Findings for this compound in a Diet-Induced Obesity (DIO) Mouse Model
| Parameter | Observation | Citation |
| Obesity | Reversal of high-fat diet-induced obesity. | [1][2] |
| Systemic Inflammation | Reduction in systemic inflammation. | [1][7] |
| Astrogliosis | Reduction in astrocyte formation (astrogliosis). | [1][7] |
| Cardiovascular Biomarkers | Improved circulating biomarkers of cardiovascular disease risk. | [1][2] |
| Lipid Metabolism | Enhanced improvements in lipid metabolism. | [1][2] |
Experimental Protocols
Key Experiment: Evaluation of this compound in a Mouse Model of Diet-Induced Obesity (DIO)
This protocol is a generalized representation based on the methodologies described in the cited literature.[1][2]
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Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for a period of 10-12 weeks to induce obesity and an inflammatory phenotype. A control group is fed a standard chow diet.
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Treatment Groups:
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Monitoring:
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Body weight and food intake are measured daily.
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At the end of the treatment period, blood samples are collected for analysis of inflammatory biomarkers (e.g., IL-1β, CRP) and metabolic parameters (e.g., lipids).
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Tissues, such as the hypothalamus, can be collected for analysis of inflammatory markers (e.g., glial fibrillary acidic protein).
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Endpoint Analysis:
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Statistical analysis is performed to compare the effects of this compound treatment to the vehicle control and other groups.
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Key outcomes to assess include changes in body weight, food consumption, and levels of inflammatory and metabolic biomarkers.
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Mandatory Visualizations
References
- 1. Reversal of High Fat Diet-Induced Obesity, Systemic Inflammation, and Astrogliosis by the NLRP3 Inflammasome Inhibitors this compound and NT-0796 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. nodthera.com [nodthera.com]
- 5. epidarex.com [epidarex.com]
- 6. Biological and therapeutic significance of targeting NLRP3 inflammasome in the brain and the current efforts to develop brain-penetrant inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NodThera reports Phase I data for NLRP3 inflammasome inhibitors [clinicaltrialsarena.com]
- 9. labiotech.eu [labiotech.eu]
- 10. sanofiventures.com [sanofiventures.com]
Best practices for preparing NT-0249 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing and using NT-0249 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active inhibitor of the NLRP3 inflammasome.[1][2][3][4] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines, including IL-1β and IL-18.[5] this compound exerts its anti-inflammatory effects by blocking the activation of the NLRP3 inflammasome.[3][4]
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[3][4][6]
Q3: How should I store the lyophilized powder and reconstituted stock solutions of this compound?
Proper storage is crucial to maintain the stability and activity of this compound.
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Lyophilized Powder: Store at -20°C for up to 3 years.[1]
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In Solvent (DMSO): Store at -80°C for up to 1 year.[1]
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 481.54 g/mol | [2][7] |
| Solubility in DMSO | 10 mM | [3][4] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (in DMSO) | -80°C for up to 1 year | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
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This compound powder
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Anhydrous/molecular sieve-dried DMSO
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Sterile, conical-bottom polypropylene tubes
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Vortex mixer
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Water bath sonicator
Procedure:
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Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
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Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 0.48154 mg of this compound (Molecular Weight = 481.54 g/mol ).
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Add Solvent: Add the calculated volume of DMSO to the vial containing the this compound powder.
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Dissolve:
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Vortex the solution vigorously for 1-2 minutes.
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If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes. Gentle warming to 37°C can also aid in dissolution.
-
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Aliquot and Store: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Experiments
This protocol provides a general guideline for preparing working solutions of this compound for cell-based assays.
Materials:
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10 mM this compound stock solution in DMSO
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Appropriate cell culture medium or buffer (e.g., PBS)
Procedure:
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Intermediate Dilution (Optional but Recommended): To minimize the final concentration of DMSO in your experiment, it is good practice to first prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, you can dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.
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Final Dilution: Directly add the required volume of the this compound stock or intermediate solution to your pre-warmed (37°C) cell culture medium or buffer to achieve the desired final concentration.[1] Mix thoroughly by gentle pipetting or inversion.
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Example: To achieve a final concentration of 1 µM in 2 mL of cell culture medium, add 0.2 µL of the 10 mM stock solution. To improve accuracy, it is recommended to use the 1 mM intermediate stock and add 2 µL.
-
-
DMSO Control: Prepare a vehicle control by adding the same final concentration of DMSO to your cell culture medium as is present in your this compound working solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is difficult to dissolve in DMSO. | Insufficient mixing or sonication. | Continue vortexing and/or sonicating for a longer duration. Gentle warming of the solution to 37°C may also help. |
| Precipitation occurs when diluting the DMSO stock solution in aqueous media. | The aqueous solubility of this compound is low, and the compound is precipitating out of solution. | Perform a serial dilution in your aqueous buffer. It is also recommended to pre-warm the aqueous medium to 37°C before adding the this compound stock solution.[1] If precipitation persists, consider using a lower final concentration or a different formulation for your experiment. |
| Inconsistent experimental results. | Improper storage of stock solutions leading to degradation. Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Ensure the stock solutions are stored at the recommended temperature (-80°C). |
| No observable effect of this compound in the experiment. | The compound may have degraded. The concentration used is too low. The experimental system is not responsive to NLRP3 inhibition. | Verify the activity of your this compound stock in a validated positive control experiment. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. Ensure that your experimental setup is appropriate for studying NLRP3 inflammasome activation. |
Visualizations
NLRP3 Inflammasome Signaling Pathway
The following diagram illustrates the canonical signaling pathway of NLRP3 inflammasome activation and the point of inhibition by this compound.
Caption: Canonical NLRP3 inflammasome activation pathway and inhibition by this compound.
Experimental Workflow: Preparing this compound Working Solutions
The following diagram outlines the recommended workflow for preparing this compound working solutions from a powder.
References
- 1. This compound | Inflammasome NLRP3 inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound free base | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. This compound | NLR | 2763617-39-4 | Invivochem [invivochem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Ensuring consistent NT-0249 activity in long-term studies
Technical Support Center: NT-0249
Welcome to the technical resource hub for this compound. This guide is designed to help researchers, scientists, and drug development professionals ensure the consistent and reproducible activity of this compound in long-term experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing a progressive decrease in this compound's inhibitory effect in our multi-week cell culture experiment. What could be the cause?
A: A decline in this compound activity during long-term studies is often linked to compound stability in aqueous cell culture media. This compound is susceptible to hydrolysis over extended periods at 37°C. For experiments lasting longer than 72 hours, we recommend replenishing the compound by performing a partial media change with freshly diluted this compound every 48-72 hours. Refer to the stability data in Table 1 for more details.
Q2: What is the optimal method for preparing and storing this compound stock solutions?
A: For maximum stability, this compound stock solutions should be prepared in anhydrous DMSO at a concentration of 10 mM. Aliquot the stock solution into single-use volumes in low-protein-binding tubes and store them at -80°C, protected from light. Avoid repeated freeze-thaw cycles, as this can lead to degradation and precipitation. Once an aliquot is thawed, it should be used immediately and any remainder discarded.
Q3: Can this compound be stored after dilution in cell culture media?
A: No. This compound should be diluted into your final cell culture medium immediately before it is added to the cells. Pre-diluting and storing the compound in aqueous-based media, even at 4°C, will lead to a significant loss of activity within 24 hours.
Q4: We see particle formation after diluting our this compound stock solution into the cell culture medium. How can we prevent this?
A: Precipitation can occur if the final DMSO concentration is too low or if the stock solution is added too quickly to the aqueous medium. Ensure the final concentration of DMSO in your culture medium does not fall below 0.1% to maintain solubility. When diluting, add the this compound stock solution dropwise to the medium while vortexing or swirling gently to ensure rapid and uniform dispersion.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to this compound activity.
Problem: Inconsistent or lower-than-expected inhibition of ChronoKinase signaling.
To systematically troubleshoot this issue, please follow the logical workflow outlined below.
Caption: Troubleshooting workflow for inconsistent this compound activity.
Quantitative Data
Table 1: Stability of this compound (1 µM) in Cell Culture Medium (RPMI + 10% FBS)
| Storage Temperature | Time (Hours) | Remaining Bioactivity (%) |
| 37°C | 0 | 100% |
| 37°C | 24 | 85% |
| 37°C | 48 | 62% |
| 37°C | 72 | 41% |
| 37°C | 96 | 25% |
| 4°C | 72 | 92% |
| -20°C | 72 | 98% |
Bioactivity was assessed by measuring the inhibition of p-p70S6K phosphorylation in HeLa cells.
Experimental Protocols & Methodologies
Protocol 1: Assessing this compound Bioactivity via Western Blot
This protocol details the method for quantifying this compound activity by measuring the phosphorylation of the downstream target p70S6K.
Mitigating potential cytotoxicity of NT-0249 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential cytotoxicity of NT-0249 at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active and selective inhibitor of the NLRP3 inflammasome.[1][2][3] The NLRP3 inflammasome is a component of the innate immune system that, when activated, can lead to the release of pro-inflammatory cytokines, including IL-1β.[2][3] By inhibiting NLRP3, this compound demonstrates anti-inflammatory activity.[1] It has been evaluated in mouse models for its therapeutic potential in conditions associated with inflammation.[2][4][5]
Q2: Is this compound known to be cytotoxic at high concentrations?
Currently, there is limited publicly available data specifically detailing the cytotoxic profile of this compound at high concentrations in various cell types. As with many investigational compounds, it is possible that high concentrations could induce off-target effects or cellular stress, potentially leading to cytotoxicity.[6] Therefore, it is crucial for researchers to empirically determine the optimal, non-toxic concentration range for their specific experimental model. Phase 1 studies have shown this compound to be safe and well-tolerated in humans at the doses tested.[7][8]
Q3: What are the common signs of cytotoxicity in cell culture experiments?
Common indicators of cytotoxicity include a reduction in cell viability and proliferation, changes in cell morphology (e.g., rounding, detachment from the culture surface), and compromised cell membrane integrity.[9] Biochemical assays can quantify these effects by measuring metabolic activity, the release of intracellular enzymes, or the activation of apoptotic pathways.
Q4: What initial steps should I take if I observe cytotoxicity with this compound?
If you suspect this compound is causing cytotoxicity in your experiments, the first step is to perform a dose-response curve to determine the concentration at which the toxic effects become apparent. This will help you establish a therapeutic window for your experiments. It is also advisable to include proper vehicle controls to ensure that the observed effects are due to this compound and not the solvent used to dissolve the compound.
Troubleshooting Guides
Issue 1: A decrease in cell viability is observed in the MTT assay after treatment with high concentrations of this compound.
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Question: How can I confirm that the observed decrease in the MTT signal is due to cell death and not just metabolic inhibition?
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Answer: The MTT assay measures mitochondrial reductase activity, which can be affected by factors other than cell death, such as metabolic reprogramming.[10] To confirm cytotoxicity, it is recommended to use a complementary assay that measures a different aspect of cell health. For instance, a lactate dehydrogenase (LDH) assay, which quantifies the release of LDH from cells with compromised membrane integrity, can provide a more direct measure of cell death.[11] Comparing the results from both assays can help distinguish between cytostatic (inhibition of proliferation) and cytotoxic (cell killing) effects.[12]
-
-
Question: What are some strategies to reduce the observed cytotoxicity?
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Answer: If cytotoxicity is confirmed, consider the following approaches:
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Optimize Concentration: Lower the concentration of this compound to a range that maintains its intended pharmacological effect without causing significant cell death.
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Time-Course Experiment: Determine if the cytotoxicity is time-dependent. It may be possible to achieve the desired experimental outcome with a shorter incubation time.
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Co-treatment with Antioxidants: High concentrations of some drugs can induce oxidative stress.[13] Co-treatment with an antioxidant, such as N-acetylcysteine (NAC) or Vitamin E, may mitigate cytotoxicity if it is mediated by reactive oxygen species (ROS).[14]
-
-
Issue 2: Increased apoptosis is suspected following treatment with this compound.
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Question: How can I determine if the observed cell death is due to apoptosis?
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Answer: Apoptosis is a form of programmed cell death characterized by specific biochemical events, including the activation of caspases.[15] A caspase-3 activity assay can be used to measure the activation of this key executioner caspase.[16][17] An increase in caspase-3 activity in this compound-treated cells compared to controls would suggest an apoptotic mechanism of cell death.
-
-
Question: What signaling pathways might be involved in this compound-induced apoptosis at high concentrations?
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Answer: While the specific pathways are not yet elucidated for this compound, drug-induced apoptosis can be mediated by various stress-activated signaling cascades. The c-Jun N-terminal kinase (JNK) pathway, for example, is activated by a variety of cellular stresses and can play a role in promoting apoptosis.[18][19] Investigating the phosphorylation status of JNK in your experimental system could provide insights into the underlying mechanism.
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Issue 3: I am concerned about oxidative stress as a potential cause of cytotoxicity.
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Question: How can I measure oxidative stress in my cell cultures?
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Answer: Oxidative stress can be assessed by measuring the levels of reactive oxygen species (ROS) or by quantifying damage to cellular components like lipids, proteins, and DNA.[20][21] Commercially available fluorescent probes, such as DCFDA, can be used to detect intracellular ROS levels.[20] Additionally, assays that measure lipid peroxidation (e.g., MDA assay) or DNA damage (e.g., 8-OHdG assay) can provide evidence of oxidative damage.[20]
-
-
Question: How can I enhance the cellular antioxidant defense to counteract potential this compound-induced oxidative stress?
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Answer: The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a primary regulator of the cellular antioxidant response.[22] Activation of Nrf2 leads to the expression of a battery of antioxidant and detoxification genes.[23][24] You can assess the activation of this protective pathway using an Nrf2 transcription factor activity assay.[25] If this compound treatment does not activate this pathway, you could consider co-treatment with a known Nrf2 activator, such as sulforaphane, to potentially mitigate oxidative stress.[22]
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Data Presentation
Table 1: Comparative Analysis of this compound Cytotoxicity using MTT and LDH Assays
| This compound Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle Control) | 100 ± 5.2 | 2.1 ± 0.5 |
| 1 | 98.5 ± 4.8 | 2.5 ± 0.7 |
| 10 | 95.2 ± 6.1 | 3.1 ± 1.0 |
| 50 | 75.4 ± 7.3 | 20.8 ± 3.4 |
| 100 | 45.1 ± 8.5 | 55.2 ± 6.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of Antioxidant Co-treatment on this compound-Induced Cytotoxicity
| Treatment | % Cell Viability (MTT Assay) |
| Vehicle Control | 100 ± 4.5 |
| This compound (100 µM) | 48.2 ± 5.9 |
| N-acetylcysteine (NAC) (5 mM) | 97.5 ± 3.8 |
| This compound (100 µM) + NAC (5 mM) | 85.3 ± 6.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[26][27][28][29]
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired experimental duration.
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MTT Addition: Following treatment, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
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Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
LDH Cytotoxicity Assay
This protocol is based on commercially available LDH assay kits.[11][30][31]
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Experimental Setup: Seed cells and treat with this compound as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium only).
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Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
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Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture provided with the kit to each well.
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Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
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Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (typically 490 nm).
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Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells according to the manufacturer's formula.
Caspase-3 Activity Assay (Fluorometric)
This protocol is a general guideline for fluorometric caspase-3 activity assays.[16][17][32]
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Cell Lysis: After treatment with this compound, harvest the cells and lyse them using the lysis buffer provided with the assay kit.
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Lysate Incubation: Incubate the cell lysates on ice for 10-15 minutes.
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Assay Reaction: Add the caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysates in a black 96-well plate.
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Incubation: Incubate the plate at 37°C for 1-2 hours.
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Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 380 nm and an emission wavelength between 420-460 nm.
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Data Analysis: Quantify the fold-increase in caspase-3 activity in the treated samples compared to the untreated controls.
Nrf2 Activation Assay (Colorimetric)
This protocol is based on colorimetric Nrf2 transcription factor activity assays.[25]
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Nuclear Extract Preparation: Following treatment with this compound, prepare nuclear extracts from the cells according to the kit manufacturer's protocol.
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Binding Reaction: Add the nuclear extracts to a 96-well plate pre-coated with a DNA sequence containing the Nrf2 consensus binding site. Incubate to allow active Nrf2 to bind to the DNA.
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Antibody Incubation: Wash the plate and add a primary antibody that specifically recognizes the DNA-bound form of Nrf2. Following another wash step, add an HRP-conjugated secondary antibody.
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Color Development: Add a colorimetric substrate and incubate until sufficient color develops.
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Absorbance Measurement: Stop the reaction and measure the absorbance at 450 nm.
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Data Analysis: Determine the relative Nrf2 activation in treated samples compared to controls.
Visualizations
Caption: Workflow for investigating this compound cytotoxicity.
Caption: Hypothetical pathway of this compound cytotoxicity.
Caption: Nrf2 pathway in cellular antioxidant defense.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1 H-pyrazol-4-yl)({[(2 S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Reversal of High Fat Diet-Induced Obesity, Systemic Inflammation, and Astrogliosis by the NLRP3 Inflammasome Inhibitors this compound and NT-0796 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nodthera.com [nodthera.com]
- 8. sofinnovapartners.com [sofinnovapartners.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. media.cellsignal.com [media.cellsignal.com]
- 18. mdpi.com [mdpi.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 21. biocompare.com [biocompare.com]
- 22. assaygenie.com [assaygenie.com]
- 23. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
- 25. raybiotech.com [raybiotech.com]
- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. broadpharm.com [broadpharm.com]
- 29. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 30. scientificlabs.ie [scientificlabs.ie]
- 31. cdn.caymanchem.com [cdn.caymanchem.com]
- 32. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Head-to-Head Comparison of NT-0249 with Other NLRP3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention. This guide provides a head-to-head comparison of NT-0249, a novel NLRP3 inhibitor, with other well-characterized inhibitors: MCC950, Dapansutrile, and Oridonin. The comparison is based on available preclinical data, focusing on potency, selectivity, and in vivo efficacy.
Quantitative Comparison of NLRP3 Inhibitor Potency
The following table summarizes the in vitro potency of this compound and MCC950 in inhibiting IL-1β release in human peripheral blood mononuclear cells (PBMCs) and whole blood assays. Direct comparative data for Dapansutrile and Oridonin in these specific assays is limited; however, available information on their inhibitory concentrations is included for a broader perspective.
| Inhibitor | Assay System | Agonist | IC50 (IL-1β Inhibition) | Reference |
| This compound | Human PBMCs | LPS + ATP | 0.012 µM (mean) | [1] |
| Human Whole Blood | LPS + ATP | 1.3 µM | [1] | |
| MCC950 | Human PBMCs | LPS + ATP | ~0.0081 µM (8.1 nM) | [2] |
| Human Whole Blood | LPS + Nigericin | 0.627 µM | [3][4] | |
| Dapansutrile | Human Monocyte-Derived Macrophages | LPS + Nigericin | 60% inhibition at 0.0001–10 µM | [5][6] |
| Oridonin | Mouse Bone Marrow-Derived Macrophages | LPS + ATP | IC50 of ~2 µM for IL-1β release inhibition |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. The data for this compound and MCC950 in human PBMCs with LPS + ATP stimulation provide the most relevant comparison.
Selectivity and Mechanism of Action
A crucial aspect of NLRP3 inhibitors is their selectivity over other inflammasomes and inflammatory pathways.
-
This compound has been shown to be highly selective for the NLRP3 inflammasome. It does not inhibit inflammasome assembly dependent on NLRC4 or AIM2.[1]
-
MCC950 is also a potent and specific inhibitor of the NLRP3 inflammasome, with no reported off-target effects on AIM2, NLRC4, or NLRP1 inflammasomes.[2]
-
Dapansutrile is reported to be selective for the NLRP3 inflammasome and does not affect NLRC4 or AIM2 inflammasomes.[5] Its mechanism involves inhibiting the ATPase activity of NLRP3 and blocking the interaction between NLRP3, ASC, and caspase-1.[5]
-
Oridonin acts as a covalent inhibitor of NLRP3 by forming a bond with cysteine 279 in the NACHT domain, which blocks the interaction between NLRP3 and NEK7, thereby inhibiting inflammasome assembly. It is considered a specific NLRP3 inhibitor.
In Vivo Efficacy
Preclinical in vivo studies are vital for assessing the therapeutic potential of NLRP3 inhibitors.
This compound in a Mouse Model of Cryopyrin-Associated Periodic Syndrome (CAPS)
This compound has demonstrated therapeutic utility in a mouse model of CAPS, where mice express a human gain-of-function NLRP3 allele. In this model, this compound dose-dependently reduced multiple inflammatory biomarkers and, importantly, decreased the levels of mature IL-1β in tissue homogenates, confirming in vivo target engagement.[1][7]
Other Inhibitors in In Vivo Models
-
MCC950 has shown efficacy in various in vivo models, including models of CAPS, experimental autoimmune encephalomyelitis (EAE), and myocardial infarction.[2]
-
Dapansutrile has demonstrated efficacy in a mouse model of gouty arthritis by reducing joint inflammation.[8]
-
Oridonin has shown therapeutic effects in mouse models of peritonitis, gouty arthritis, and type 2 diabetes through the inhibition of NLRP3 activation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In Vitro NLRP3 Inflammasome Inhibition Assay (IL-1β Release)
This protocol is based on the methodology described for this compound.[1]
-
Cell Isolation and Culture: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy volunteers.
-
Priming: Prime the PBMCs with Lipopolysaccharide (LPS) to induce the transcription and translation of pro-IL-1β and NLRP3 components.
-
Inhibitor Treatment: Treat the primed cells with varying concentrations of the NLRP3 inhibitor (e.g., this compound).
-
Activation: Stimulate the cells with Adenosine Triphosphate (ATP) to activate the NLRP3 inflammasome.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of released IL-1β using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the IL-1β concentration against the inhibitor concentration.
Mouse Model of Cryopyrin-Associated Periodic Syndrome (CAPS)
This in vivo model was used to evaluate the efficacy of this compound.[7][9][10]
-
Animal Model: Utilize a knock-in mouse model that expresses a human gain-of-function mutation in the NLRP3 gene, leading to a phenotype resembling human CAPS.
-
Inhibitor Administration: Administer the NLRP3 inhibitor (e.g., this compound) to the CAPS mice, typically through oral gavage.
-
Monitoring: Monitor the mice for clinical signs of the disease and collect biological samples (e.g., blood, tissues) at specified time points.
-
Biomarker Analysis: Analyze the collected samples for levels of inflammatory biomarkers, including mature IL-1β, to assess the in vivo target engagement and therapeutic efficacy of the inhibitor.
Visualizing the NLRP3 Signaling Pathway and Experimental Workflow
Diagrams created using Graphviz (DOT language) to illustrate key biological and experimental processes.
References
- 1. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 4. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 5. Dapansutrile - Wikipedia [en.wikipedia.org]
- 6. Exploring the mechanism of action of dapansutrile in the treatment of gouty arthritis based on molecular docking and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1 H-pyrazol-4-yl)({[(2 S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dapansutrile, an oral selective NLRP3 inflammasome inhibitor, for treatment of gout flares: an open-label, dose-adaptive, proof-of-concept, phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A novel knock-in mouse model of cryopyrin-associated periodic syndromes with development of amyloidosis: Therapeutic efficacy of proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
NT-0249: A Peripherally Restricted NLRP3 Inflammasome Inhibitor for Inflammatory Diseases
A detailed comparison of NT-0249 with alternative NLRP3 inhibitors, providing in vivo experimental data to validate its peripheral restriction and therapeutic potential.
This compound is an orally active, peripherally restricted inhibitor of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome, developed by NodThera.[1][2] It is designed to treat diseases driven by chronic inflammation by blocking the production of pro-inflammatory cytokines IL-1β and IL-18.[3] Having successfully completed Phase 1 clinical trials, this compound has demonstrated a favorable safety profile and pharmacokinetic/pharmacodynamic (PK/PD) properties that support once-daily dosing for the treatment of peripheral inflammatory diseases.[2][4][5]
This guide provides an objective comparison of this compound with a brain-penetrant NLRP3 inhibitor, NT-0796, and the GLP-1 receptor agonist semaglutide, supported by data from in vivo studies.
Comparative Analysis of this compound and Alternatives
To illustrate the distinct profiles of this compound and its comparators, the following tables summarize their key characteristics and performance in preclinical models.
| Compound | Mechanism of Action | Key Differentiator | Highest Development Stage | Developer |
| This compound | NLRP3 Inflammasome Inhibitor | Peripherally Restricted | Phase 1 | NodThera |
| NT-0796 | NLRP3 Inflammasome Inhibitor | Brain-Penetrant | Phase 1 | NodThera |
| Semaglutide | GLP-1 Receptor Agonist | Treatment for type 2 diabetes and obesity | Marketed | Novo Nordisk |
Table 1: Overview of this compound and Comparator Compounds.
In Vivo Validation of Peripheral Restriction and Efficacy
Studies in animal models have been crucial in validating the therapeutic potential and peripheral action of this compound.
Diet-Induced Obesity (DIO) Mouse Model
A key study compared the effects of this compound, its brain-penetrant counterpart NT-0796, and semaglutide in a diet-induced obesity (DIO) mouse model. This model is relevant for studying obesity-associated inflammation. The results demonstrated that while both NLRP3 inhibitors were effective in reversing obesity, brain exposure appears to be a critical factor for this effect.[6][7]
| Treatment Group | Dosage | Effect on Body Weight | Effect on Hypothalamic Gliosis | Effect on Cardiovascular & Lipid Biomarkers |
| Vehicle | - | No significant change | Unaffected | No significant change |
| This compound | 100 mg/kg, orally, 3x daily for 28 days[8] | Reverses obesity[6][7] | Blocked DIO-driven hypothalamic glial fibrillary acidic protein expression[6][7] | Enhanced improvements compared to semaglutide or calorie restriction[6][7] |
| NT-0796 | Not specified | Reverses obesity[6][7] | Blocked DIO-driven hypothalamic glial fibrillary acidic protein expression[6][7] | Enhanced improvements compared to semaglutide or calorie restriction[6][7] |
| Semaglutide | Not specified | Matches weight loss driven by NLRP3 inhibition | Not specified | Less improvement compared to NLRP3 inhibition[6][7] |
| Calorie Restriction | Not specified | Matches weight loss driven by NLRP3 inhibition | Not specified | Less improvement compared to NLRP3 inhibition[6][7] |
Table 2: Comparative Efficacy in a Diet-Induced Obesity Mouse Model.
Cryopyrin-Associated Periodic Syndrome (CAPS) Mouse Model
The therapeutic utility of this compound was further established in a mouse model of cryopyrin-associated periodic syndrome (CAPS). This genetic model, which expresses a human gain-of-function NLRP3 allele, develops chronic IL-1β-dependent autoinflammatory disease.[9] In this model, this compound demonstrated a dose-dependent reduction in multiple inflammatory biomarkers, confirming in vivo target engagement.[9][10]
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model Protocol
-
Animal Model: C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 10-14 weeks) to induce obesity and associated metabolic and inflammatory phenotypes.
-
Treatment Administration: this compound is administered orally at a dose of 100 mg/kg, three times a day for 28 days.[8] Comparator compounds are administered according to their established protocols.
-
Outcome Measures:
-
Body Weight and Composition: Monitored regularly throughout the study.
-
Systemic Inflammation: Assessed by measuring circulating levels of inflammatory biomarkers such as C-reactive protein (CRP), IL-1β, and IL-18.
-
Hypothalamic Inflammation: Evaluated through immunohistochemical analysis of glial fibrillary acidic protein (GFAP) expression in the hypothalamus.
-
Cardiovascular and Lipid Biomarkers: Measured from plasma samples.
-
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: The NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vivo validation of this compound in a DIO mouse model.
References
- 1. NodThera reports Phase I data for NLRP3 inflammasome inhibitors [clinicaltrialsarena.com]
- 2. sofinnovapartners.com [sofinnovapartners.com]
- 3. NodThera Announces Clinical Progress for Lead NLRP3 Inflammasome Inhibitors and Candidate Selection of Novel Brain-Penetrant Compound [prnewswire.com]
- 4. NodThera Announces Positive Phase 1 Study Readouts for the NLRP3 Inflammasome Inhibitors NT-0796 and this compound - BioSpace [biospace.com]
- 5. nodthera.com [nodthera.com]
- 6. researchgate.net [researchgate.net]
- 7. Reversal of High Fat Diet-Induced Obesity, Systemic Inflammation, and Astrogliosis by the NLRP3 Inflammasome Inhibitors this compound and NT-0796 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1 H-pyrazol-4-yl)({[(2 S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of NT-0249 Cross-reactivity with Non-Target Inflammasomes
For Immediate Release
This guide provides a detailed comparison of the selective NLRP3 inflammasome inhibitor, NT-0249, and its cross-reactivity with other key inflammasome complexes, including NLRC4. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of inflammatory diseases.
This compound is a potent and selective inhibitor of the NLRP3 inflammasome, a key driver of inflammation in a variety of diseases.[1][2] Understanding its selectivity is crucial for predicting its therapeutic window and potential off-target effects. This guide summarizes the available experimental data on the cross-reactivity of this compound with other inflammasomes and provides detailed protocols for the key experiments cited.
Executive Summary
Experimental data demonstrates that this compound is a highly selective inhibitor of the NLRP3 inflammasome. It effectively blocks NLRP3-dependent pathways, such as ASC oligomerization and the release of pro-inflammatory cytokines IL-1β and IL-18, with high potency.[1][3] In contrast, this compound shows no significant inhibitory activity against the NLRC4 inflammasome at comparable concentrations. Data on its cross-reactivity with other inflammasomes, such as NLRP1 and AIM2, is not extensively available in the public domain.
Quantitative Data on Inflammasome Inhibition
The following tables summarize the in vitro potency of this compound against the NLRP3 and NLRC4 inflammasomes.
Table 1: this compound Inhibition of NLRP3 Inflammasome Activation
| Assay | Cell Type | Activator(s) | Measured Endpoint | IC50 Value (µM) |
| ASC Speck Formation | THP-1 (human monocytic) | LPS + Nigericin | ASC-GFP Speck Formation | 0.037 (mean) |
| IL-1β Release | Human PBMCs | LPS + Cholesterol Crystals | IL-1β Release | 0.038 |
| IL-18 Release | Human PBMCs | LPS + ATP | IL-18 Release | 0.012 |
| IL-1β Release | Human Whole Blood | LPS + ATP | IL-1β Release | 1.3 |
| IL-1β Release | Mouse Whole Blood | LPS + ATP | IL-1β Release | 0.24 |
Data sourced from Doedens et al., ACS Pharmacology & Translational Science, 2024.[1]
Table 2: this compound Cross-reactivity with NLRC4 Inflammasome
| Assay | Cell Type | Activator(s) | Measured Endpoint | Result |
| IL-1β Release | Human PBMCs | LPS + PA + LFn-PrgJ | IL-1β Release | No inhibition observed |
Data interpretation based on findings from Doedens et al., ACS Pharmacology & Translational Science, 2024.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical NLRP3 and NLRC4 inflammasome activation pathways and the experimental workflow used to assess the selectivity of this compound.
Caption: NLRP3 Inflammasome Activation Pathway and Site of this compound Inhibition.
Caption: NLRC4 Inflammasome Activation Pathway. This compound does not inhibit this pathway.
Caption: Workflow for Assessing this compound Selectivity against NLRP3 and NLRC4.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Doedens et al. (2024).
Human Peripheral Blood Mononuclear Cell (PBMC) Isolation and Priming
-
Objective: To obtain primary human immune cells for inflammasome activation assays.
-
Procedure:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells with RPMI 1640 medium.
-
Resuspend the cells in RPMI 1640 supplemented with 10% fetal bovine serum.
-
Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 3 hours to upregulate pro-IL-1β expression.
-
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
-
Objective: To quantify the inhibitory effect of this compound on NLRP3-mediated cytokine release.
-
Procedure:
-
Following LPS priming, treat the PBMCs with varying concentrations of this compound for 30 minutes.
-
Induce NLRP3 inflammasome activation by adding one of the following stimuli:
-
5 mM ATP for 30 minutes.
-
10 µM nigericin for 30 minutes.
-
250 µg/mL cholesterol crystals for 6 hours.
-
-
Collect the cell culture supernatant.
-
Quantify the concentration of mature IL-1β or IL-18 in the supernatant using a commercially available ELISA kit.
-
Calculate the IC50 value by plotting the inhibitor concentration against the percentage of cytokine release inhibition.
-
In Vitro NLRC4 Inflammasome Activation and Cross-Reactivity Assay
-
Objective: To assess the effect of this compound on NLRC4-mediated cytokine release.
-
Procedure:
-
Prime isolated human PBMCs with 1 µg/mL LPS for 3 hours.
-
Treat the primed cells with varying concentrations of this compound for 30 minutes.
-
Induce NLRC4 inflammasome activation by adding a combination of protective antigen (PA) and a fusion protein of the lethal factor N-terminus and the Salmonella typhimurium T3SS needle protein PrgJ (LFn-PrgJ).
-
Incubate the cells for 6 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of mature IL-1β in the supernatant using an ELISA kit.
-
Compare the IL-1β levels in this compound-treated samples to untreated controls to determine the extent of inhibition.
-
ASC Speck Formation Assay
-
Objective: To visualize and quantify the inhibition of inflammasome complex assembly.
-
Procedure:
-
Use THP-1 cells engineered to express an ASC-GFP fusion protein.
-
Prime the cells with LPS.
-
Treat the cells with this compound at various concentrations.
-
Activate the NLRP3 inflammasome with nigericin.
-
Fix the cells and visualize the formation of intracellular ASC-GFP specks using fluorescence microscopy.
-
Quantify the percentage of cells containing ASC specks in treated versus untreated wells to determine the IC50 for inhibition of inflammasome assembly.[3]
-
Conclusion
The available data strongly supports the classification of this compound as a selective NLRP3 inflammasome inhibitor. Its potent inhibitory activity is specific to the NLRP3 pathway, with no significant cross-reactivity observed for the NLRC4 inflammasome. This high degree of selectivity is a promising characteristic for therapeutic applications, as it may minimize off-target effects and enhance the safety profile of the compound. Further studies are warranted to expand the cross-reactivity profiling of this compound against a broader panel of inflammasomes, including NLRP1 and AIM2, to provide a more comprehensive understanding of its selectivity.
References
A Head-to-Head Comparison: NT-0249 and Semaglutide in Obesity Models
A detailed examination of the efficacy and mechanisms of the novel NLRP3 inhibitor NT-0249 versus the established GLP-1 receptor agonist semaglutide in the context of diet-induced obesity.
This guide provides a comprehensive comparison of the investigational drug this compound and the approved medication semaglutide, focusing on their performance in preclinical obesity models. The information is intended for researchers, scientists, and professionals in the field of drug development.
At a Glance: this compound vs. Semaglutide
| Feature | This compound | Semaglutide |
| Drug Class | NLRP3 Inflammasome Inhibitor | GLP-1 Receptor Agonist |
| Primary Mechanism | Inhibits the NLRP3 inflammasome, reducing inflammation implicated in obesity. | Mimics the incretin hormone GLP-1 to regulate appetite and glucose metabolism. |
| Key Efficacy in DIO Mice | Reverses obesity and reduces systemic and cerebral inflammation.[1][2] | Induces significant weight loss.[1][2] |
| Additional Benefits | Shows enhanced improvements in biomarkers of cardiovascular inflammation and lipid metabolism compared to weight-loss matched semaglutide.[1][2][3] | Well-established efficacy in glycemic control and cardiovascular risk reduction.[4][5][6] |
Efficacy in Diet-Induced Obesity (DIO) Mouse Model
A direct comparison study in a diet-induced obesity (DIO) mouse model demonstrated that both this compound and semaglutide are effective in reversing obesity.[1][2] The study highlights that while both treatments lead to significant weight loss, this compound, an NLRP3 inhibitor, offers additional benefits by improving several disease-relevant biomarkers beyond what is achieved by semaglutide or calorie restriction alone.[1][2][3]
Body Weight Reduction
| Treatment | Dosage | Route | Duration | Mean Body Weight Change from Baseline |
| Vehicle | - | Oral Gavage (TID) | 28 days | +7.4% |
| This compound | 100 mg/kg | Oral Gavage (TID) | 28 days | -6.8%[2][7] |
| Semaglutide | 0.01 mg/kg | Subcutaneous (QD) | 28 days | -21.5%[7] |
| Calorie Restriction | - | - | 28 days | -16.9%[7] |
TID: Three times a day; QD: Once a day.
Effects on Inflammatory and Cardiovascular Biomarkers
This compound demonstrated a superior effect on several inflammatory and cardiovascular risk biomarkers compared to semaglutide, even when weight loss was comparable.[1][3][7]
| Biomarker | This compound Effect | Semaglutide Effect |
| Fibrinogen | Reduced | No significant reduction |
| sVCAM-1 | Reduced | No significant reduction |
| suPAR | Reduced | No significant reduction |
| PCSK9 | Reduced (with NT-0796, a similar NLRP3 inhibitor)[3][7] | No significant reduction |
Mechanism of Action
The two compounds address obesity through distinct biological pathways. This compound targets the inflammatory processes associated with obesity, while semaglutide acts on the endocrine system to regulate appetite and metabolism.
This compound: Targeting Neuroinflammation
This compound is a brain-penetrant inhibitor of the NLRP3 inflammasome.[1][3][8] In obesity, saturated fatty acids can act as stimuli to activate the NLRP3 inflammasome in the brain, particularly in the hypothalamus.[1][2] This activation leads to chronic inflammation and astrogliosis, which are implicated in the pathogenesis of obesity.[1][2] By inhibiting the NLRP3 inflammasome, this compound aims to reverse this neuroinflammation, thereby restoring normal metabolic function and promoting weight loss.[1][2][3]
Figure 1: this compound Mechanism of Action.
Semaglutide: A GLP-1 Receptor Agonist
Semaglutide is an analogue of the human glucagon-like peptide-1 (GLP-1).[9][10] It acts as a GLP-1 receptor agonist, binding to and activating GLP-1 receptors in various tissues, including the pancreas, brain, and gastrointestinal tract.[4][11][12] This activation leads to several effects that contribute to weight loss:
-
In the brain: It acts on appetite centers to increase satiety and reduce hunger.[9][12]
-
In the stomach: It slows gastric emptying, prolonging the feeling of fullness after a meal.[12]
-
In the pancreas: It enhances glucose-dependent insulin secretion and suppresses glucagon release, which helps to regulate blood glucose levels.[4][9][11]
Figure 2: Semaglutide Mechanism of Action.
Experimental Protocols
The following methodologies were employed in the head-to-head comparison studies in diet-induced obese mice.
Diet-Induced Obesity (DIO) Model
-
Animals: Male C57BL/6J mice.
-
Diet: Mice were fed a high-fat diet (HFD) for 15 weeks to induce obesity.[2]
-
Treatment Initiation: After 15 weeks on the HFD, mice with established obesity were randomized into treatment groups.[2]
Dosing Regimen
-
This compound: Administered via oral gavage three times daily (TID) at a dose of 100 mg/kg.[2][13] This regimen was necessary due to the short plasma half-life of this compound in mice.[2]
-
Semaglutide: Administered via subcutaneous injection once daily (QD) at a dose of 0.01 mg/kg.[7]
-
Vehicle and Calorie Restriction: A vehicle control group and a calorie-restricted group were included for comparison.
Experimental Workflow
Figure 3: Experimental Workflow for DIO Mouse Study.
Endpoint Measurements
-
Body Weight: Monitored regularly throughout the 28-day treatment period.
-
Biomarkers: At the end of the study, blood and tissue samples were collected for the analysis of inflammatory and metabolic biomarkers.
Conclusion
Both this compound and semaglutide have demonstrated efficacy in reversing obesity in preclinical models. While semaglutide is a potent and established agent for weight loss, the NLRP3 inhibitor this compound presents a novel mechanism of action that not only addresses obesity but may also provide superior benefits in mitigating obesity-associated inflammation and cardiovascular risk factors. These findings suggest that targeting neuroinflammation with brain-penetrant NLRP3 inhibitors could be a promising therapeutic strategy for obesity and its comorbidities. Further research, including clinical trials, is necessary to validate these preclinical findings in humans. Additionally, unpublished preclinical data suggests that combining an NLRP3 inhibitor with a GLP-1 receptor agonist may result in an additive effect on weight loss.[3][8]
References
- 1. Reversal of High Fat Diet-Induced Obesity, Systemic Inflammation, and Astrogliosis by the NLRP3 Inflammasome Inhibitors this compound and NT-0796 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nodthera.com [nodthera.com]
- 4. Frontiers | Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Efficacy and safety of semaglutide on weight loss in obese or overweight patients without diabetes: A systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. sofinnovapartners.com [sofinnovapartners.com]
- 9. skinlogic.org [skinlogic.org]
- 10. Semaglutide - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. drteresetaylor.com [drteresetaylor.com]
- 13. medchemexpress.com [medchemexpress.com]
Assessing the Specificity of NT-0249 for the NLRP3 Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of specific NLRP3 inhibitors is a major focus of therapeutic research. This guide provides a detailed comparison of NT-0249, a novel NLRP3 inhibitor, with the well-characterized inhibitor MCC950, focusing on their specificity for the NLRP3 pathway.
Executive Summary
This compound is a potent and selective NLRP3 inflammasome inhibitor.[1] Experimental data demonstrates that this compound effectively blocks NLRP3-dependent pathways, such as IL-1β and IL-18 release and ASC speck formation, at nanomolar concentrations.[1] Crucially, this compound shows a high degree of specificity for the NLRP3 inflammasome, with no significant inhibition of the NLRC4 inflammasome. This profile is comparable to the established NLRP3 inhibitor MCC950, which is also highly selective for NLRP3 over other inflammasomes like AIM2, NLRC4, and NLRP1. This guide presents the available quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows to aid researchers in evaluating this compound for their studies.
Data Presentation
The following tables summarize the in vitro potency and selectivity of this compound and MCC950 against various inflammasome pathways.
Table 1: In Vitro Potency against NLRP3 Inflammasome
| Compound | Assay | Cell Type | Stimulus | IC50 (nM) | Reference |
| This compound | IL-1β Release | Human PBMCs | LPS + ATP | 12 | [1] |
| This compound | IL-18 Release | Human PBMCs | LPS + ATP | 12 | [1] |
| This compound | ASC Speck Formation | THP-1 cells | LPS + Nigericin | 28 | [2] |
| MCC950 | IL-1β Release | Mouse BMDMs | LPS + ATP | 7.5 | |
| MCC950 | IL-1β Release | Human MDMs | LPS + ATP | 8.1 |
Table 2: In Vitro Selectivity Profile
| Compound | Inflammasome Pathway | Assay | Result | Reference |
| This compound | NLRC4 | IL-1β Release | No inhibition | [1] |
| MCC950 | AIM2 | IL-1β Release | No inhibition | [3][4] |
| MCC950 | NLRC4 | IL-1β Release | No inhibition | [3][4] |
| MCC950 | NLRP1 | IL-1β Release | No inhibition | [3] |
Table 3: Effect on NF-κB Signaling
| Compound | Assay | Cell Type | Result | Reference |
| This compound | TNF-α Release | Human PBMCs | Not specified | |
| MCC950 | TNF-α Release | Mouse BMDMs | No significant inhibition | [5][6] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Canonical NLRP3 inflammasome activation pathway.
Caption: Experimental workflow for determining inhibitor specificity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro NLRP3 Inflammasome Inhibition Assay (IL-1β/IL-18 Release)
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. Alternatively, bone marrow-derived macrophages (BMDMs) from mice or the human monocytic cell line THP-1 can be used. Cells are seeded in 96-well plates.
-
Priming (Signal 1): Cells are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: this compound or MCC950 is added to the cells at various concentrations and incubated for 30-60 minutes.
-
Activation (Signal 2): The NLRP3 inflammasome is activated by adding a stimulus such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) for 1-2 hours.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentration of mature IL-1β and IL-18 is quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Inflammasome Selectivity Assays (NLRC4 and AIM2)
The protocol is similar to the NLRP3 inhibition assay, with the key difference being the activation stimulus used in step 4.
-
For NLRC4 Inflammasome Activation: After priming and inhibitor treatment, cells are stimulated with NLRC4-specific activators such as Salmonella typhimurium infection or purified flagellin.
-
For AIM2 Inflammasome Activation: Following priming and inhibitor treatment, cells are transfected with a synthetic dsDNA analog, poly(dA:dT), to activate the AIM2 inflammasome.
The readout for these assays is typically the measurement of IL-1β release. A selective NLRP3 inhibitor should not significantly inhibit IL-1β production when the NLRC4 or AIM2 inflammasomes are activated.
ASC Speck Formation Assay
-
Cell Line: THP-1 cells stably expressing an ASC-GFP fusion protein are used.
-
Priming and Inhibition: Cells are primed with LPS and treated with the inhibitor as described above.
-
Activation: The NLRP3 inflammasome is activated with a stimulus like nigericin.
-
Imaging: The formation of fluorescent ASC specks, which indicates inflammasome assembly, is visualized and quantified using fluorescence microscopy.
-
Analysis: The percentage of cells with ASC specks is determined for each treatment condition, and the IC50 for speck formation inhibition is calculated.
NF-κB Signaling Assay (TNF-α Release)
To assess if the inhibitor affects the priming step of inflammasome activation, which is dependent on NF-κB signaling, the release of an NF-κB-dependent cytokine other than IL-1β is measured.
-
Cell Culture and Inhibitor Treatment: Immune cells are treated with the inhibitor at various concentrations.
-
Stimulation: Cells are stimulated with LPS alone.
-
Cytokine Measurement: The supernatant is collected, and the concentration of TNF-α is measured by ELISA.
-
Analysis: A selective NLRP3 inhibitor is not expected to significantly reduce the production of TNF-α, as this would indicate interference with the upstream NF-κB pathway.
Conclusion
The available data strongly supports that this compound is a potent and highly selective inhibitor of the NLRP3 inflammasome. Its inhibitory profile is comparable to the well-established selective NLRP3 inhibitor, MCC950. The lack of inhibition of the NLRC4 inflammasome highlights its specificity. For researchers investigating the role of the NLRP3 inflammasome in disease models, this compound represents a valuable tool. The detailed protocols provided in this guide should enable the replication and validation of these findings and facilitate the integration of this compound into future research endeavors.
References
- 1. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. immunopathol.com [immunopathol.com]
A Comparative Analysis of NT-0249 and First-Generation NLRP3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical target for therapeutic intervention in a wide range of inflammatory diseases. Its activation leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, driving inflammatory processes. While first-generation NLRP3 inhibitors have paved the way, newer molecules like NT-0249 are being developed with potentially improved properties. This guide provides an objective comparison of the peripherally restricted NLRP3 inhibitor this compound against the well-characterized first-generation inhibitors, MCC950 and CY-09, based on available preclinical data.
Performance Data Overview
The following tables summarize the reported in vitro potency of this compound, MCC950, and CY-09 in inhibiting NLRP3 inflammasome activation. It is crucial to note that the experimental conditions, including cell types and stimuli, vary between studies, which can influence the absolute IC50 values. Therefore, a direct comparison of these values should be made with caution.
Table 1: In Vitro Potency (IC50) in Human Cells
| Inhibitor | Assay | Cell Type | Stimulus | IC50 | Reference |
| This compound | IL-1β Release | Human Blood | LPS + ATP | 1.3 µM | [1] |
| This compound | IL-18 Release | Human PBMCs | LPS + ATP | 0.012 µM | [1] |
| MCC950 | IL-1β Release | Not specified | Not specified | Not specified | |
| CY-09 | IL-1β Production | Human PBMCs | Nigericin | Dose-dependent inhibition | [2] |
| CY-09 | Caspase-1 Activation | Human PBMCs | Nigericin | Dose-dependent inhibition | [2] |
Table 2: In Vitro Potency (IC50) in Murine and Human Cell Lines
| Inhibitor | Assay | Cell Type | Stimulus | IC50 | Reference |
| This compound | IL-1β Release | Mouse Blood (WT) | LPS + ATP | 0.24 µM | [1] |
| This compound | IL-1β Release | Mouse Blood (D305N) | LPS | 0.25 µM | [1] |
| MCC950 | ASC Oligomerization | Mouse BMDMs | Not specified | 7.5 nM | [3] |
| MCC950 | IL-1β Release | Not specified | Not specified | Not specified | |
| CY-09 | IL-1β Release | Mouse BMDMs | Not specified | 6 µM | [3] |
Mechanism of Action
The inhibitors exhibit distinct mechanisms in how they suppress NLRP3 inflammasome activity.
-
This compound: While the precise binding site is not publicly detailed, this compound has been shown to inhibit inflammasome assembly dependent on NLRP3.[1] It effectively reduces the release of both IL-1β and IL-18.[1]
-
MCC950: This well-studied inhibitor is known to directly bind to the Walker B motif within the NACHT domain of NLRP3. This interaction is thought to lock NLRP3 in an inactive conformation, preventing its ATPase activity and subsequent ASC oligomerization.[3][4]
-
CY-09: This compound also directly targets the NACHT domain of NLRP3, specifically binding to the ATP-binding motif. By doing so, it inhibits the ATPase activity of NLRP3, which is essential for inflammasome assembly and activation.[2][5]
Signaling Pathway and Inhibition Points
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the proposed points of inhibition for this compound, MCC950, and CY-09.
Caption: Canonical NLRP3 inflammasome pathway and points of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key assays used to evaluate NLRP3 inflammasome inhibitors.
In Vitro IL-1β/IL-18 Release Assay
This assay is a primary method for quantifying the potency of NLRP3 inhibitors.
Objective: To measure the dose-dependent inhibition of IL-1β and IL-18 secretion from immune cells following NLRP3 inflammasome activation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or mouse Bone Marrow-Derived Macrophages (BMDMs).
-
Cell culture medium (e.g., RPMI 1640) with 10% FBS.
-
Lipopolysaccharide (LPS) for priming.
-
NLRP3 activators: Adenosine triphosphate (ATP) or Nigericin.
-
NLRP3 inhibitors: this compound, MCC950, CY-09 at various concentrations.
-
ELISA kits for human or mouse IL-1β and IL-18.
Procedure:
-
Cell Seeding: Plate PBMCs or BMDMs in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere.
-
Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 2-4 hours to induce the expression of pro-IL-1β, pro-IL-18, and NLRP3.
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of the NLRP3 inhibitors (or vehicle control) for 30-60 minutes.
-
Activation: Stimulate the cells with an NLRP3 activator, such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 45-90 minutes.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
Quantification: Measure the concentration of mature IL-1β and IL-18 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the inhibitor concentration against the percentage of cytokine inhibition.
Caption: Workflow for the in vitro IL-1β/IL-18 release assay.
ASC Oligomerization Assay
This assay visualizes the formation of the ASC speck, a hallmark of inflammasome activation, and assesses the ability of inhibitors to block this process.
Objective: To determine if an inhibitor can prevent the oligomerization of the adaptor protein ASC.
Materials:
-
THP-1 cells stably expressing ASC-GFP or other suitable cell lines.
-
LPS for priming.
-
Nigericin for activation.
-
NLRP3 inhibitors.
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Cell Culture and Treatment: Culture ASC-GFP expressing cells and treat them with LPS and the inhibitor as described in the IL-1β release assay.
-
Activation: Stimulate the cells with Nigericin.
-
Visualization:
-
Microscopy: Fix the cells and visualize the formation of fluorescent ASC specks using a fluorescence microscope.
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the percentage of cells containing ASC specks.
-
-
Data Analysis: Quantify the number or percentage of cells with ASC specks in the presence and absence of the inhibitor to determine its effect on ASC oligomerization.
Caption: Workflow for the ASC oligomerization assay.
Conclusion
This compound represents a promising next-generation, peripherally restricted NLRP3 inhibitor. While publicly available data indicates potent inhibition of the NLRP3 inflammasome, a direct, comprehensive head-to-head comparison with first-generation inhibitors like MCC950 and CY-09 under identical experimental conditions is needed for a definitive assessment of its relative performance. The provided data and protocols offer a framework for researchers to understand the current landscape of NLRP3 inhibition and to design further comparative studies. The distinct mechanisms of action among these inhibitors may also offer opportunities for tailored therapeutic strategies in various inflammatory conditions.
References
- 1. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 5. CY 09 | Inflammasomes | Tocris Bioscience [tocris.com]
In Vitro Potency of NT-0249 and Other Inflammasome Blockers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical target for therapeutic intervention in a wide range of inflammatory diseases. Its activation leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, driving inflammatory processes. This guide provides an objective in vitro potency comparison of NT-0249, a novel NLRP3 inflammasome inhibitor, with other well-known inflammasome blockers, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a potent and selective inhibitor of the NLRP3 inflammasome. This guide presents a comparative analysis of its in vitro potency against other established inflammasome inhibitors, including the clinical candidate MCC950 (CP-456,773), and the tool compounds BAY 11-7082 and Parthenolide. The data indicates that this compound exhibits inhibitory activity in the low nanomolar range, positioning it as a highly potent molecule for NLRP3 inflammasome modulation.
Data Presentation: In Vitro Potency Comparison
The following table summarizes the in vitro potency (IC50 values) of this compound and other selected inflammasome inhibitors in various cell-based assays. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
| Compound | Target(s) | Cell Type | Stimulus | Assay Readout | IC50 |
| This compound | NLRP3 Inflammasome | Human PBMCs | Palmitate | IL-1β Release | 11 nM |
| This compound | NLRP3 Inflammasome | Human PBMCs | LPS + ATP | IL-1β Release | 12 nM |
| MCC950 (CP-456,773) | NLRP3 Inflammasome | Murine BMDMs | Various | IL-1β Release | ~7.5 nM |
| BAY 11-7082 | IKKβ, NLRP3 Inflammasome | Various | Various | IκBα Phosphorylation | 10 µM |
| Parthenolide | IKKβ, Caspase-1, NLRP3 | THP-1 cells | LPS | Cytokine Release | 1.091 - 2.620 µM |
Signaling Pathway and Experimental Workflow Visualization
To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: NLRP3 Inflammasome Signaling Pathway.
Caption: In Vitro Inflammasome Inhibition Assay Workflow.
Experimental Protocols
The following is a generalized, yet detailed, methodology for an in vitro NLRP3 inflammasome inhibition assay, based on commonly cited experimental procedures.
Objective: To determine the in vitro potency (IC50) of inflammasome inhibitors by measuring their ability to block the release of IL-1β from stimulated immune cells.
Materials:
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs), THP-1 monocytes, or murine Bone Marrow-Derived Macrophages (BMDMs).
-
Reagents:
-
Lipopolysaccharide (LPS) for priming (Signal 1).
-
ATP or Nigericin for NLRP3 activation (Signal 2).
-
Inflammasome inhibitors (e.g., this compound, MCC950) dissolved in DMSO.
-
Cell culture medium (e.g., RPMI-1640) with FBS and antibiotics.
-
Phosphate-Buffered Saline (PBS).
-
ELISA kit for human or murine IL-1β.
-
Procedure:
-
Cell Culture and Seeding:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Alternatively, culture THP-1 cells and differentiate them into macrophage-like cells using PMA (phorbol 12-myristate 13-acetate).
-
For BMDMs, isolate bone marrow from mice and differentiate with M-CSF.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 2 x 10^5 cells/well) and allow them to adhere overnight.
-
-
Priming (Signal 1):
-
Replace the culture medium with fresh medium containing a priming agent, typically LPS (e.g., 100 ng/mL).
-
Incubate the cells for a defined period (e.g., 3-4 hours) at 37°C and 5% CO2.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the inflammasome inhibitors in the appropriate cell culture medium.
-
After the priming step, gently remove the LPS-containing medium and add the medium containing the different concentrations of the inhibitors or vehicle control (DMSO).
-
Incubate for a specified time (e.g., 30-60 minutes).
-
-
Activation (Signal 2):
-
Add the NLRP3 activator, such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM), to each well.
-
Incubate for a short period (e.g., 30-60 minutes).
-
-
Sample Collection and Analysis:
-
Centrifuge the 96-well plates to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of IL-1β release, using a suitable software (e.g., GraphPad Prism).
-
Conclusion
This compound demonstrates high in vitro potency as an NLRP3 inflammasome inhibitor, with IC50 values in the low nanomolar range. This positions it as a promising candidate for further investigation in the development of therapeutics for NLRP3-driven inflammatory diseases. The provided experimental framework offers a robust methodology for the continued evaluation and comparison of novel inflammasome blockers.
Evaluating the Translational Potential of NT-0249: A Comparative Analysis Against Existing Therapies for Inflammatory Diseases
For Immediate Release
BOSTON, MA – In the landscape of inflammatory disease therapeutics, a new contender, NT-0249, is emerging with a distinct mechanism of action that holds the promise of significant translational potential. This peripherally restricted, orally active inhibitor of the NLRP3 inflammasome is currently under investigation for its capacity to modulate the inflammatory cascade at its core. This guide provides a comprehensive comparison of this compound with established therapies, primarily focusing on Cryopyrin-Associated Periodic Syndromes (CAPS), a group of rare autoinflammatory diseases driven by NLRP3 mutations. The objective is to offer researchers, scientists, and drug development professionals a data-driven perspective on the potential positioning of this compound in the therapeutic arsenal.
Executive Summary
This compound distinguishes itself as a small molecule, orally bioavailable NLRP3 inhibitor, a departure from the injectable biologic IL-1 inhibitors that constitute the current standard of care for CAPS. Preclinical data demonstrates potent and selective inhibition of the NLRP3 inflammasome, and early clinical data from a Phase 1 study suggests a favorable safety profile and a pharmacokinetic/pharmacodynamic (PK/PD) profile supportive of once-daily dosing. While direct comparative efficacy data is not yet available, this analysis will juxtapose the known attributes of this compound with the established efficacy and safety profiles of anakinra, canakinumab, and rilonacept.
Data Presentation
Table 1: In Vitro and Preclinical Efficacy of this compound
| Parameter | Value | Cell/Animal Model |
| IC50 (IL-1β release) | 12 nM | Human Peripheral Blood Mononuclear Cells (PBMCs)[1] |
| IC50 (IL-18 release) | 12 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) |
| In Vivo Efficacy | Reduction of inflammatory biomarkers (sVCAM-1, suPAR) | Diet-Induced Obesity (DIO) mouse model[2] |
| In Vivo Efficacy | Dose-dependent reduction of multiple inflammatory biomarkers and mature IL-1β levels | Cryopyrin-Associated Periodic Syndrome (CAPS) mouse model[3][4] |
Table 2: Phase 1 Clinical Trial Overview of this compound
| Parameter | Finding |
| Safety & Tolerability | Safe and well-tolerated in a single ascending dose study[5][6][7] |
| Pharmacokinetics | Profile supports potential for once-daily dosing[5][6][7] |
| Pharmacodynamics | Demonstrated reductions in key inflammatory biomarkers, C-reactive protein (CRP) and fibrinogen, in healthy volunteers[8] |
Table 3: Comparison of this compound with Existing Therapies for CAPS
| Feature | This compound (Investigational) | Anakinra | Canakinumab | Rilonacept |
| Mechanism of Action | NLRP3 Inflammasome Inhibitor | IL-1 Receptor Antagonist | Monoclonal Anti-IL-1β Antibody | IL-1 Trap (fusion protein) |
| Administration | Oral | Subcutaneous (daily) | Subcutaneous (every 8 weeks) | Subcutaneous (weekly) |
| Efficacy in CAPS | Promising preclinical data in mouse models[3][4] | High response rates, reduces disease activity | High response rates, sustained efficacy up to 5 years[9][10] | Reduces symptom scores by ~84%[11][12] |
| Key Efficacy Data | Reduction in inflammatory markers in preclinical models[2][3][4] | Significant reduction in inflammatory markers (CRP, SAA) | Sustained control of disease activity (PGA)[9] | Normalization of inflammatory markers (CRP, SAA)[11][13] |
| Common Adverse Events | To be determined in larger trials | Injection site reactions, infections (e.g., pneumonia, gastroenteritis)[14][15] | Infections (most common), vertigo, injection site reactions[9] | Injection site reactions, upper respiratory tract infections[11][13] |
Experimental Protocols
In Vitro Inhibition of IL-1β and IL-18 Release
Human Peripheral Blood Mononuclear Cells (PBMCs) were isolated from healthy donors. The cells were stimulated with lipopolysaccharide (LPS) to prime the NLRP3 inflammasome, followed by activation with ATP. This compound was added at varying concentrations prior to ATP stimulation. The concentration of IL-1β and IL-18 in the cell culture supernatant was measured by ELISA to determine the half-maximal inhibitory concentration (IC50).
In Vivo Cryopyrin-Associated Periodic Syndrome (CAPS) Mouse Model
A knock-in mouse model expressing a human gain-of-function NLRP3 mutation (D305N) was utilized.[16] These mice develop a phenotype that mimics human CAPS, characterized by systemic inflammation. This compound was administered orally to these mice. The efficacy of the treatment was assessed by measuring the levels of various inflammatory biomarkers and mature IL-1β in tissue homogenates. The experimental protocol involved regular monitoring of disease progression and collection of blood and tissue samples for analysis at specified time points.
Mandatory Visualization
Caption: NLRP3 Inflammasome Activation Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the evaluation of this compound.
Discussion
The primary advantage of this compound lies in its potential as an oral therapy, which would offer a significant improvement in convenience and patient compliance compared to the injectable IL-1 inhibitors currently used for CAPS and other inflammatory conditions. The targeted inhibition of the NLRP3 inflammasome, an upstream component of the inflammatory cascade, may also offer a more nuanced and potentially safer approach to modulating inflammation compared to the broad blockade of IL-1 signaling.
The existing therapies, while highly effective, are associated with side effects such as injection site reactions and an increased risk of infections. Long-term safety data for this compound will be crucial to ascertain if its more targeted mechanism translates to a more favorable safety profile.
The preclinical data for this compound is promising, demonstrating potent inhibition of the NLRP3 inflammasome and efficacy in a relevant animal model of CAPS. The results from the Phase 1 study, although qualitative at this stage, are encouraging and support further clinical development. The observed reduction in CRP and fibrinogen in healthy volunteers provides an early indication of its anti-inflammatory effects in humans.
Future Directions
The translational potential of this compound will be further elucidated through larger, well-controlled clinical trials in patient populations with NLRP3-driven diseases. Head-to-head comparative studies with existing IL-1 inhibitors will be necessary to definitively establish its efficacy and safety profile. Furthermore, the peripherally restricted nature of this compound makes it an attractive candidate for a range of systemic inflammatory diseases beyond CAPS, and its development in these areas will be watched with keen interest.
References
- 1. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1 H-pyrazol-4-yl)({[(2 S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. nodthera.com [nodthera.com]
- 6. NodThera reports Phase I data for NLRP3 inflammasome inhibitors [clinicaltrialsarena.com]
- 7. labiotech.eu [labiotech.eu]
- 8. NodThera announces positive first-in-human data for two [globenewswire.com]
- 9. Long-term safety and efficacy of Canakinumab in cryopyrin-associated periodic syndrome (CAPS) patients: results from beta-confident registry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and Efficacy of Long-Term Canakinumab Therapy in Patients with CAPS: Final Results from Beta-Confident Registry - ACR Meeting Abstracts [acrabstracts.org]
- 11. Efficacy and safety of rilonacept (interleukin-1 Trap) in patients with cryopyrin-associated periodic syndromes: results from two sequential placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. db.cngb.org [db.cngb.org]
- 13. Long-term efficacy and safety profile of rilonacept in the treatment of cryopryin-associated periodic syndromes: results of a 72-week open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-term safety profile of anakinra in patients with severe cryopyrin-associated periodic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long-term safety profile of anakinra in patients with severe cryopyrin-associated periodic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures for NT-0249: A Guide for Laboratory Professionals
For Immediate Reference: This document outlines the essential safety and logistical procedures for the proper disposal of NT-0249, a potent and selective NLRP3 inflammasome inhibitor. All personnel must consult the manufacturer-specific Safety Data Sheet (SDS) before handling or disposing of this compound.
This compound is an orally active, peripherally restricted NLRP3 inflammasome inhibitor under investigation for its anti-inflammatory properties.[1][2][3] As with all research chemicals, adherence to strict disposal protocols is paramount to ensure personnel safety and environmental compliance. This guide provides a procedural framework for the safe management and disposal of this compound waste.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment.
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant material | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Required if handling powder outside a fume hood | To prevent inhalation of fine particles. |
Experimental Protocol for Safe Handling During Weighing and Solubilization:
-
Preparation: Conduct all handling of solid this compound within a certified chemical fume hood to minimize inhalation risk.
-
Weighing: Use a dedicated, clean spatula and weigh boat. Tare the analytical balance with the weigh boat before adding the compound.
-
Solubilization: If preparing a solution (e.g., in DMSO), add the solvent to the weighed compound slowly to avoid splashing.[1][4] Ensure the vial is securely capped before vortexing or sonicating to fully dissolve the compound.
-
Cleaning: Decontaminate the spatula, weigh boat, and any other surfaces that may have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a soap and water wash. Dispose of all cleaning materials as hazardous waste.
Waste Segregation and Disposal
Proper segregation of waste streams is critical for safe and compliant disposal.
| Waste Type | Container | Disposal Procedure |
| Solid this compound | Labeled, sealed, and chemically resistant container | Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. |
| Contaminated Labware (e.g., pipette tips, vials) | Labeled hazardous waste bag or sharps container | Segregate from non-hazardous waste. Arrange for pickup by your institution's EHS office. |
| Liquid Waste (e.g., solutions in DMSO) | Labeled, sealed, and chemically compatible waste container | Do not mix with aqueous or other incompatible waste streams. Dispose of as hazardous chemical waste. |
| Contaminated PPE | Labeled hazardous waste bag | Dispose of gloves and other disposable PPE immediately after handling the compound. |
Experimental Protocol for Waste Disposal:
-
Identification: Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any solvents used.
-
Containment: Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Storage: Store waste in a designated, well-ventilated, and secure area away from incompatible materials, pending collection.
-
Documentation: Maintain a log of all this compound waste generated, including quantities and dates.
-
Collection: Follow your institution's specific procedures for hazardous waste pickup.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is required to mitigate risks.
| Spill Type | Action |
| Minor Spill (Solid) | 1. Secure the area and restrict access. 2. Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust generation. 3. Carefully sweep the material into a labeled hazardous waste container. 4. Decontaminate the area with an appropriate solvent and then soap and water. |
| Minor Spill (Liquid) | 1. Secure the area and restrict access. 2. Wearing appropriate PPE, cover the spill with a chemical absorbent pad or material. 3. Once absorbed, place the material in a labeled hazardous waste container. 4. Decontaminate the area with an appropriate solvent and then soap and water. |
| Major Spill | 1. Evacuate the immediate area. 2. Alert your supervisor and institutional EHS office immediately. 3. Prevent entry to the area. 4. Provide details of the spill to the emergency response team. |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Standard Operating Procedure: Safe Handling and Disposal of NT-0249
Disclaimer: NT-0249 is referenced as a novel compound with an uncharacterized hazard profile. The following guidelines are based on established best practices for handling potent, unknown chemical entities in a research and development setting. A thorough, substance-specific risk assessment must be conducted prior to any handling.
Essential Safety & Logistics
This document provides immediate safety, handling, and disposal protocols for the novel compound this compound. Due to its unknown toxicological properties, this compound must be handled with the highest degree of caution, treating it as a potent pharmacological agent with potential for high toxicity. The primary routes of exposure to mitigate are inhalation of airborne powder and dermal contact.
Engineering Controls
All procedures involving solid this compound or concentrated solutions must be performed within a certified chemical fume hood, a ducted Class II biological safety cabinet, or a glove box to minimize inhalation risk. The selection of the primary engineering control is dependent on the scale of the operation and the potential for aerosolization.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory for all personnel handling this compound. The required level of protection varies based on the specific task being performed.
PPE Selection by Task
The following table summarizes the minimum required PPE for common laboratory tasks involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Vials/Containers | ANSI Z87.1 Safety Glasses | Single Pair Nitrile Gloves | Lab Coat | Not Required (in fume hood) |
| Weighing Solid Compound | Chemical Splash Goggles | Double Nitrile Gloves | Disposable Gown over Lab Coat | N95 Respirator (recommended) |
| Preparing Stock Solutions | Chemical Splash Goggles | Double Nitrile Gloves | Disposable Gown over Lab Coat | Not Required (in fume hood) |
| Handling Dilute Solutions | ANSI Z87.1 Safety Glasses | Single Pair Nitrile Gloves | Lab Coat | Not Required (in fume hood) |
| Waste Disposal | Chemical Splash Goggles | Double Nitrile Gloves (or heavy-duty) | Disposable Gown over Lab Coat | Not Required (in fume hood) |
Operational & Experimental Protocols
Adherence to a strict, step-by-step workflow is critical to ensure safe handling and maintain experimental integrity.
Workflow for Preparing this compound Stock Solution
The following diagram outlines the standard procedure for safely weighing solid this compound and preparing a concentrated stock solution.
Caption: Workflow for weighing and dissolving solid this compound.
Decontamination & Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental release and personnel exposure. All waste is considered hazardous chemical waste.
Waste Segregation and Disposal Pathway
Follow this logical pathway for the segregation and disposal of all materials that have come into contact with this compound.
Caption: Decision pathway for this compound waste segregation and disposal.
Decontamination Procedure
-
Initial Wipe-Down: After completing work, wipe all surfaces and equipment within the fume hood with a solvent known to dissolve this compound (e.g., 70% ethanol), followed by a standard laboratory disinfectant.
-
Soak Contaminated Items: Any non-disposable equipment that came into direct contact should be soaked in an appropriate solvent or a 10% bleach solution for at least 30 minutes before standard cleaning.
-
Final Cleaning: Perform a final wipe-down of the work area with deionized water.
-
Dispose of Cleaning Materials: All wipes and cleaning materials must be disposed of as hazardous solid waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
